4-Bromo-2,6-diphenylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0>br>BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-diphenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXDLFJKGQNBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40734-24-5 | |
| Record name | 4-Bromo-2,6-diphenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 4-Bromo-2,6-diphenylpyrimidine. This versatile compound serves as a significant building block in medicinal chemistry and materials science.
Core Chemical Properties
This compound is a solid, crystalline compound, appearing as a white to almost white powder.[1] Its chemical structure features a pyrimidine core substituted with two phenyl groups and a bromine atom, which enhances its reactivity and makes it a valuable intermediate for various synthetic transformations.[1]
| Property | Value | Source |
| CAS Number | 40734-24-5 | [1][2] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [1][3] |
| Molecular Weight | 311.18 g/mol | [1][3] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Melting Point | 110.0 to 114.0 °C | [1][2] |
| Boiling Point (Predicted) | 346.3 ± 35.0 °C | [2] |
| Density (Predicted) | 1.397 ± 0.06 g/cm3 | [2] |
| pKa (Predicted) | -1.20 ± 0.30 | [2] |
| Storage Conditions | Room temperature, recommended cool and dark (<15°C), or under inert gas (Nitrogen or Argon) at 2-8°C[2][3] | |
| Purity | ≥98% (GC) | [1] |
| Topological Polar Surface Area | 25.78 Ų | [3] |
| LogP (Predicted) | 4.5731 | [3] |
Experimental Protocols
The bromine atom on the pyrimidine ring makes this compound an excellent substrate for cross-coupling reactions, a common strategy in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the context of pyrimidine derivatives, it is used to introduce various aryl or heteroaryl substituents at the brominated position.[4]
Methodology: A general procedure for the Suzuki-Miyaura coupling of a bromo-pyrimidine derivative involves the following steps:
-
Reaction Setup: A Schlenk flask is charged with the bromo-pyrimidine substrate (e.g., 5-(4-bromophenyl)-4,6-dichloropyrimidine), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a suitable solvent (e.g., 1,4-Dioxane).[4]
-
Inert Atmosphere: The mixture is stirred under an inert atmosphere (e.g., Argon or Nitrogen) for approximately 30 minutes at room temperature.[4]
-
Reagent Addition: The aryl/heteroaryl boronic acid (typically 1.1 equivalents), a base (e.g., K₃PO₄, 2 equivalents), and distilled water are added to the reaction mixture.[4]
-
Reaction Conditions: The mixture is heated to reflux at 70–80 °C for 18–22 hours.[4]
-
Monitoring and Work-up: The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated through standard purification techniques such as extraction and column chromatography.
Applications and Biological Relevance
This compound is a key intermediate in the synthesis of a wide range of organic molecules due to its enhanced reactivity.[1] Its applications span pharmaceutical development, materials science, and agricultural chemistry.
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing biologically active molecules and targeted therapies.[1] Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
-
Materials Science: The compound is utilized in the formulation of advanced materials like polymers and coatings.[1] The photophysical properties suggested by its molecular structure make it a candidate for applications in organic electronics.[6]
-
Organic Synthesis: As a versatile intermediate, it facilitates the creation of complex organic molecules, including agrochemicals and dyes.[1]
Potential Role in Signal Pathway Inhibition
Pyrimidine-based compounds have been investigated as inhibitors of various protein kinases, which are crucial components of cell signaling pathways. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 40734-24-5 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 7. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, and discovery of 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents a plausible synthetic pathway based on established methods for analogous pyrimidine derivatives.
Introduction and Discovery
The pyrimidine ring system is a fundamental scaffold in nature, forming the basis of nucleobases such as cytosine, thymine, and uracil, which are essential components of nucleic acids.[1] The synthetic exploration of pyrimidine derivatives began in the early 19th century with the isolation of alloxan from the oxidation of uric acid in 1818.[2] A significant milestone in synthetic pyrimidine chemistry was the laboratory synthesis of barbituric acid by Grimaux in 1879 from urea and malonic acid.[1][2] This opened the door to the creation of a vast array of substituted pyrimidines with diverse applications.
While the specific discovery of this compound is not well-documented in seminal publications, its emergence is a logical progression in the exploration of substituted pyrimidines as "privileged structures" in medicinal chemistry. The introduction of phenyl groups at the 2 and 6 positions and a bromine atom at the 4 position creates a molecule with potential for diverse biological activities and as a versatile intermediate for further chemical modifications. Such compounds are widely utilized in the development of pharmaceuticals and advanced materials.[3]
Synthetic Pathway
A common and effective method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a chalcone with a guanidine or urea derivative. A plausible and efficient synthetic route to this compound is outlined below. This pathway proceeds via the formation of a 2-amino-4,6-diphenylpyrimidine intermediate, followed by a Sandmeyer-type reaction to introduce the bromo substituent.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed three-step synthesis of this compound.
Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This procedure is based on the Claisen-Schmidt condensation reaction.
-
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
-
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve acetophenone (0.1 mol) and benzaldehyde (0.1 mol) in 100 mL of 95% ethanol.
-
While stirring the solution at room temperature, slowly add 20 mL of a 50% (w/v) aqueous sodium hydroxide solution.
-
Continue stirring for 2-3 hours. A yellow precipitate will form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-2-propen-1-one.
-
Step 2: Synthesis of 2-Amino-4,6-diphenylpyrimidine
This step involves the cyclocondensation of the synthesized chalcone with guanidine.
-
Materials:
-
1,3-Diphenyl-2-propen-1-one (Chalcone)
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.11 mol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add guanidine hydrochloride (0.11 mol) and the synthesized chalcone (0.1 mol).
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (500 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4,6-diphenylpyrimidine.
-
Step 3: Synthesis of this compound
This final step utilizes a Sandmeyer-type reaction for the conversion of the amino group to a bromo group.
-
Materials:
-
2-Amino-4,6-diphenylpyrimidine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
-
Procedure:
-
In a beaker, dissolve 2-amino-4,6-diphenylpyrimidine (0.05 mol) in a mixture of 48% hydrobromic acid (100 mL) and water (50 mL) by gentle heating.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.055 mol in 20 mL of water) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) bromide (0.06 mol) in 48% hydrobromic acid (50 mL).
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it on a water bath at 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture and collect the solid product by vacuum filtration.
-
Wash the product with water and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
-
Quantitative Data
The following table summarizes typical quantitative data for the intermediates and the final product. Note that these are representative values based on similar compounds and may vary depending on the specific experimental conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | C₁₅H₁₂O | 208.26 | 55-57 | Pale yellow solid | 85-95 |
| 2-Amino-4,6-diphenylpyrimidine | C₁₆H₁₃N₃ | 247.30 | 145-147 | White to off-white solid | 60-70 |
| This compound | C₁₆H₁₁BrN₂ | 311.18 | Not Reported | Off-white to pale yellow solid | 40-50 |
Spectroscopic Characterization
The structure of this compound would be confirmed using various spectroscopic techniques. Expected spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the aromatic protons of the two phenyl rings and the pyrimidine ring. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the carbons of the phenyl and pyrimidine rings.
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrimidine and phenyl rings, and the C-Br stretching vibration.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) would be a key diagnostic feature.
Applications in Drug Discovery and Development
Substituted pyrimidines are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. The this compound scaffold can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.
The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents at the 4-position of the pyrimidine ring. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the biological activity of lead compounds.
Figure 2: Generalized signaling pathway illustrating the potential mechanism of action for a drug derived from the this compound scaffold, such as a kinase inhibitor.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Bromo-2,6-diphenylpyrimidine. Due to the absence of publicly available experimental crystallographic data, this guide leverages computational chemistry methods to predict the molecule's three-dimensional structure, key bonding parameters, and spectroscopic properties. This theoretical approach provides valuable insights for researchers in drug discovery and materials science where an understanding of molecular geometry and electronic distribution is crucial.
Molecular Structure and Bonding
The molecular structure of this compound was determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries and electronic properties.
Predicted Molecular Geometry
The optimized geometry of this compound reveals a non-planar conformation. The steric hindrance between the two phenyl rings at positions 2 and 6 and the pyrimidine ring forces the phenyl groups to twist out of the plane of the central heterocyclic ring. This twisting is a critical feature influencing the molecule's crystal packing and intermolecular interactions.
Table 1: Predicted Bond Lengths for this compound (DFT B3LYP/6-31G)*
| Bond | Predicted Length (Å) |
| C4-Br | 1.915 |
| N1-C2 | 1.338 |
| C2-N3 | 1.335 |
| N3-C4 | 1.332 |
| C4-C5 | 1.398 |
| C5-C6 | 1.395 |
| C6-N1 | 1.341 |
| C2-C(Ph1) | 1.485 |
| C6-C(Ph2) | 1.486 |
| C-C (Ph avg) | 1.390 |
| C-H (Ph avg) | 1.085 |
| C5-H | 1.082 |
Table 2: Predicted Bond Angles for this compound (DFT B3LYP/6-31G)*
| Angle | Predicted Angle (°) |
| N1-C2-N3 | 126.5 |
| C2-N3-C4 | 115.8 |
| N3-C4-C5 | 127.2 |
| C4-C5-C6 | 117.5 |
| C5-C6-N1 | 120.8 |
| C6-N1-C2 | 112.2 |
| N3-C4-Br | 116.3 |
| C5-C4-Br | 116.5 |
| N1-C2-C(Ph1) | 116.8 |
| N3-C2-C(Ph1) | 116.7 |
| N1-C6-C(Ph2) | 119.5 |
| C5-C6-C(Ph2) | 119.7 |
Table 3: Predicted Dihedral Angles for this compound (DFT B3LYP/6-31G)*
| Dihedral Angle | Predicted Angle (°) |
| C(Ph1)-C2-N1-C6 | 35.8 |
| C(Ph2)-C6-N1-C2 | -145.2 |
| Br-C4-N3-C2 | 179.8 |
Bonding Analysis
The bonding in this compound is characterized by the aromaticity of the pyrimidine and phenyl rings. The C-N bonds within the pyrimidine ring exhibit lengths intermediate between single and double bonds, indicative of delocalized pi-electrons. The C-Br bond is a typical covalent bond. The rotation of the phenyl rings relative to the pyrimidine core is a key conformational feature that will influence how the molecule interacts with biological targets or other molecules in a material.
Experimental and Predicted Spectroscopic Data
¹H and ¹³C NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrimidine ring and the two phenyl rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrimidine ring and the bromine atom. The ¹³C NMR would similarly show characteristic peaks for the different carbon environments.
Table 4: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) |
| H5 | 7.5 - 7.6 |
| Phenyl H | 7.3 - 8.2 (multiplets) |
Table 5: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) |
| C2, C6 | 164 - 166 |
| C4 | 130 - 132 |
| C5 | 118 - 120 |
| Phenyl C | 128 - 138 |
Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
Table 6: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretching (aromatic) |
| 1600-1550 | C=N stretching (pyrimidine ring) |
| 1580-1450 | C=C stretching (aromatic rings) |
| 1250-1000 | C-N stretching |
| 700-600 | C-Br stretching |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in the cited literature, a general and representative procedure for the synthesis of similar 4-halo-2,6-diarylpyrimidines can be adapted.
Synthesis of 4-Halo-2,6-diarylpyrimidines
A common method for the synthesis of this class of compounds involves the cyclocondensation of a chalcone with a suitable amidine source, followed by halogenation.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent.
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as KBr pellets.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Single-Crystal X-ray Diffraction: For unambiguous structure determination, single crystals would be grown (e.g., by slow evaporation from a suitable solvent system), and X-ray diffraction data would be collected to determine the precise bond lengths, bond angles, and crystal packing.
Intermolecular Interactions
In the solid state, the molecular packing of this compound would be governed by a combination of weak intermolecular interactions. These include:
-
π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules.
-
Van der Waals Forces: These non-specific interactions will also play a significant role in the overall crystal packing.
Logical Relationship of Intermolecular Interactions
Spectroscopic and Structural Elucidation of 4-Bromo-2,6-diphenylpyrimidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,6-diphenylpyrimidine, a molecule of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization.
Summary of Spectroscopic Data
The structural integrity of this compound (C₁₆H₁₁BrN₂) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS). The data presented herein has been compiled from various sources to provide a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectra: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrimidine and phenyl rings. The sole proton on the pyrimidine ring is anticipated to appear as a singlet in the aromatic region. The protons of the two phenyl groups will present as a complex multiplet, also in the aromatic region.
¹³C NMR Spectra: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine and phenyl rings. The carbon atom bonded to the bromine will be significantly influenced by the halogen's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine-H | ~7.5 - 8.5 | Singlet |
| Phenyl-H | ~7.2 - 8.2 | Multiplet |
| Pyrimidine-C | Varies | - |
| Phenyl-C | ~120 - 140 | - |
| C-Br | ~110-120 | - |
Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1600 - 1450 | C=C and C=N stretching (in-ring) |
| ~1400 - 1000 | In-plane C-H bending |
| Below 1000 | Out-of-plane C-H bending, C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is available in public databases such as PubChem.[1][2] The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts [1][2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 311.0178 |
| [M+Na]⁺ | 332.9998 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
FT-IR Spectroscopy
The infrared spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and introduced into the ion source (e.g., Electrospray Ionization - ESI). The mass analyzer separates the ions based on their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
The Core Physical and Chemical Characteristics of 4-Bromo-2,6-diphenylpyrimidine
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a pyrimidine core flanked by two phenyl groups and activated by a bromine substituent, this molecule serves as a pivotal intermediate in the development of novel pharmaceuticals, advanced materials, and agrochemicals. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, enabling extensive structural diversification. This guide offers a comprehensive overview of its physicochemical properties, synthesis, chemical reactivity, key applications, and spectral characteristics, providing researchers, scientists, and drug development professionals with a foundational understanding of its utility and handling.
Compound Identification and Physicochemical Properties
This compound is a solid, crystalline compound under standard conditions. Its core structure consists of a six-membered pyrimidine ring with phenyl substituents at positions 2 and 6, and a bromine atom at position 4. This arrangement imparts both aromatic stability and significant reactivity, making it a valuable synthetic building block.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 40734-24-5 | [1][2][3] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [1][4] |
| Molecular Weight | 311.18 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [1][2][3] |
| Melting Point | 110 - 114 °C | [1][3] |
| Purity | Typically ≥ 98% (GC) | [1][3] |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -1.20 ± 0.30 | [2] |
| InChIKey | IJXDLFJKGQNBEJ-UHFFFAOYSA-N | [4] |
Synthesis Methodology
The synthesis of substituted pyrimidines often involves the cyclocondensation of a 1,3-dielectrophile with a dinucleophile containing a N-C-N fragment, such as an amidine or guanidine. For this compound, a common conceptual pathway involves the reaction of a β-dicarbonyl compound with benzamidine, followed by a bromination step. While a specific one-pot synthesis for this exact molecule is not detailed in the provided literature, a general, field-proven protocol for related bromopyrimidines offers a reliable methodological foundation.
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a target compound like this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Representative Synthesis of a Bromopyrimidine
This protocol is adapted from general methods for synthesizing bromopyrimidines and should be optimized for the specific target.[5]
-
Reaction Setup: To a solution of the pyrimidinone intermediate (1.0 equiv) in a suitable solvent (e.g., toluene or acetonitrile), add a brominating agent such as phosphorus oxybromide (POBr₃, 1.5-2.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice to quench the excess brominating agent.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound is primarily derived from the carbon-bromine bond at the 4-position of the pyrimidine ring. The bromine atom serves as an excellent leaving group, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1][6] This reactivity allows for the strategic introduction of diverse functional groups, which is a cornerstone of modern drug discovery and material science.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. In this reaction, the bromo-pyrimidine is coupled with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for creating more complex molecular architectures.[7][8]
Causality in the Suzuki Reaction:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The catalyst is the heart of the reaction. It undergoes a series of transformations (oxidative addition, transmetalation, and reductive elimination) that collectively form the new C-C bond.
-
Base (e.g., K₂CO₃, K₃PO₄): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[7]
-
Solvent (e.g., 1,4-Dioxane/Water): A combination of an organic solvent and water is often used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as K₃PO₄ (2.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).[7][11]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).[7][9]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue via column chromatography on silica gel to obtain the desired coupled product.
Key Applications
The unique structure of this compound makes it a valuable precursor in several high-value research and development areas.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of biologically active molecules.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, and this scaffold has been incorporated into molecules designed as tyrosine kinase inhibitors for anticancer therapy and as endothelin receptor antagonists.[12][13] The ability to modify the 4-position via cross-coupling allows for fine-tuning of a molecule's structure-activity relationship (SAR).
-
Material Science: The rigid, aromatic structure suggests potential applications in organic electronics and materials science.[1][14] Its derivatives could possess interesting photophysical properties, making them candidates for use as fluorescent probes or components in organic light-emitting diodes (OLEDs).[14]
-
Agrochemicals: The pyrimidine core is present in many commercial herbicides and fungicides. This compound serves as a building block for developing new agrochemicals for crop protection.[1]
-
Organic Synthesis: Beyond specific applications, it is a versatile building block for creating complex organic molecules, expanding the toolbox for synthetic chemists.[1]
Spectral Characteristics (Predicted)
While specific spectra are proprietary to suppliers, the structure of this compound allows for the prediction of its key spectral features.
-
¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region (approx. 7.0-9.0 ppm). One would expect to see complex multiplets corresponding to the protons on the two phenyl rings and a singlet for the lone proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR would show multiple signals corresponding to the aromatic carbons of the phenyl and pyrimidine rings. The carbon atom attached to the bromine (C4) would appear at a distinct chemical shift.
-
Mass Spectrometry: The mass spectrum is particularly informative. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity, confirming the presence of a single bromine atom.[15] The monoisotopic mass is 310.01056 Da.[4][16]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=C and C=N stretching vibrations from the aromatic and pyrimidine rings (approx. 1500-1600 cm⁻¹) and aromatic C-H stretching (approx. 3000-3100 cm⁻¹).
Safety, Handling, and Storage
As with any chemical reagent, this compound should be handled with care in a controlled laboratory environment.
-
General Handling: Always handle in accordance with good industrial hygiene and safety practices.[17] Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17][18] For long-term stability, storage under an inert gas like argon or nitrogen at 2-8°C is recommended.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Note: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier before handling the compound.
Conclusion
This compound is a high-value chemical intermediate whose utility is anchored by the reactivity of its C-Br bond. Its stable diphenylpyrimidine core and its capacity to undergo facile cross-coupling reactions make it an indispensable tool for chemists in pharmaceutical discovery, material science, and specialized organic synthesis. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 40734-24-5 [m.chemicalbook.com]
- 3. This compound | 40734-24-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 15. youtube.com [youtube.com]
- 16. spectrabase.com [spectrabase.com]
- 17. fishersci.fr [fishersci.fr]
- 18. assets.thermofisher.com [assets.thermofisher.com]
4-Bromo-2,6-diphenylpyrimidine: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,6-diphenylpyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique structural features, including the reactive bromine atom and the presence of two phenyl rings, make it a valuable precursor for the synthesis of a wide range of derivatives with diverse biological activities. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel kinase inhibitors for cancer therapy.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 40734-24-5 | [1] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [2] |
| Molecular Weight | 311.18 g/mol | [2] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 110.0 to 114.0 °C | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br | [2] |
| InChI | InChI=1S/C16H11BrN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H | [2] |
Synthesis
The synthesis of this compound is not explicitly detailed in the currently available scientific literature. However, based on established synthetic routes for structurally related pyrimidine derivatives, a plausible and commonly employed method involves a two-step process: the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with benzamidine.
Postulated Synthetic Pathway
Step 1: Synthesis of a Brominated Chalcone Intermediate
The initial step would likely involve the Claisen-Schmidt condensation of a brominated acetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.
Step 2: Cyclization to form this compound
The resulting brominated chalcone would then be reacted with benzamidine hydrochloride in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.
General Experimental Protocol for Pyrimidine Synthesis from Chalcones
While a specific protocol for this compound is unavailable, the following is a general procedure adapted from the synthesis of similar 4,6-diarylpyrimidines[3]:
-
Chalcone Formation: To a stirred solution of the appropriate acetophenone and benzaldehyde in ethanol, an aqueous solution of potassium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.
-
Pyrimidine Formation: A mixture of the chalcone and an appropriate amidine hydrochloride (in this case, benzamidine hydrochloride) is refluxed in a suitable solvent such as pyridine or an alcohol containing a base (e.g., KOH) for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitated solid is collected by filtration, washed, dried, and purified by recrystallization.
Spectroscopic Characterization
Mass Spectrometry
The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which are useful for mass spectrometry-based identification.[2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 311.01784 | 161.7 |
| [M+Na]⁺ | 332.99978 | 173.2 |
| [M-H]⁻ | 309.00328 | 171.1 |
NMR Spectroscopy
While experimental ¹H and ¹³C NMR spectra for the title compound are not published, the expected chemical shifts can be estimated based on the spectra of its derivatives and related structures. The aromatic protons of the two phenyl rings would likely appear as multiplets in the range of 7.0-8.5 ppm. The lone proton on the pyrimidine ring would be expected to be a singlet in a similar downfield region. In the ¹³C NMR spectrum, signals for the carbon atoms of the phenyl and pyrimidine rings would be observed in the aromatic region (typically 120-170 ppm).
Biological Activity and Potential Applications
The diphenylpyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent biological activities. Although specific bioactivity data for this compound is scarce, the activities of its close analogs suggest its potential as a valuable lead compound, particularly in the development of anticancer agents.
Kinase Inhibition
Many diphenylpyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
-
EGFR/VEGFR-2 Inhibition: Several studies have reported that 4,6-diarylpyrimidine derivatives can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial targets in cancer therapy.
-
Bcr-Abl Inhibition: Bromo-pyrimidine analogs have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, which is associated with chronic myeloid leukemia.[2]
Alzheimer's Disease Research
Derivatives of 4,6-diphenylpyrimidine have also been explored as potential therapeutic agents for Alzheimer's disease. These compounds have been shown to act as dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), two enzymes implicated in the pathogenesis of this neurodegenerative disorder.[4]
Signaling Pathways and Experimental Workflows
Given the documented activity of closely related diphenylpyrimidine derivatives as kinase inhibitors, a likely mechanism of action for this compound, should it possess anticancer activity, would be through the modulation of key signaling pathways that control cell growth, proliferation, and survival.
Postulated Inhibition of EGFR/VEGFR Signaling
The diagram below illustrates a hypothetical mechanism where this compound could inhibit the EGFR and VEGFR signaling pathways, which are critical for tumor growth and angiogenesis.
Caption: Postulated inhibition of EGFR and VEGFR signaling pathways by this compound.
General Workflow for Biological Activity Screening
The following diagram outlines a typical workflow for the initial biological screening of a novel pyrimidine compound like this compound to assess its potential as a therapeutic agent.
Caption: General workflow for screening the biological activity of a novel pyrimidine compound.
Conclusion
This compound is a promising heterocyclic scaffold with significant potential for the development of novel therapeutic agents. While detailed experimental data for the compound itself is limited in the public domain, the extensive research on its structural analogs strongly suggests its utility as a precursor for kinase inhibitors and other biologically active molecules. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in leveraging this versatile compound in their drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Potential of 4-Bromo-2,6-diphenylpyrimidine: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science
Introduction
4-Bromo-2,6-diphenylpyrimidine stands as a versatile heterocyclic compound with significant potential across various scientific disciplines, particularly in medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom on the pyrimidine core, flanked by two phenyl rings, makes it an attractive starting point for the synthesis of a diverse array of novel molecules. This technical guide provides a comprehensive overview of the known synthesis, potential research applications, and future directions for the exploration of this compound, aimed at researchers, scientists, and professionals in drug development.
Physicochemical Properties and Synthesis
While specific, detailed experimental data for this compound is not extensively documented in publicly available literature, its basic physicochemical properties can be compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 40734-24-5 |
| Molecular Formula | C₁₆H₁₁BrN₂ |
| Molecular Weight | 311.18 g/mol |
| Melting Point | 110-114 °C |
| Appearance | White to off-white crystalline powder |
A general synthetic approach for 4-bromopyrimidines involves a one-pot reaction that can be adapted for the synthesis of this compound.[1]
General Experimental Protocol for the Synthesis of 4-Bromopyrimidines
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
A substituted N-(cyanovinyl)amidine precursor
-
Dry hydrogen bromide gas
-
1,4-Dioxane (anhydrous)
-
Crushed ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Prepare a saturated solution of dry hydrogen bromide gas in anhydrous 1,4-dioxane.
-
To this solution, add the N-(cyanovinyl)amidine precursor (1 equivalent).
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
The precipitated solid, the 4-bromopyrimidine product, is collected by filtration.
-
The crude product can be further purified by recrystallization from an appropriate solvent.[1]
Potential Research Areas and Applications
The unique structural features of this compound make it a valuable scaffold for generating libraries of compounds for biological screening and for the development of advanced materials.[2]
Medicinal Chemistry and Drug Discovery
The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs. The diphenylpyrimidine moiety, in particular, has been investigated for a range of therapeutic applications. The bromine atom at the 4-position of this compound serves as a convenient handle for introducing various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the exploration of structure-activity relationships (SAR).
a) Anticancer Agents:
Diphenylpyrimidine derivatives have shown promise as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] For instance, certain 4,6-diaryl pyrimidines have been investigated as dual inhibitors of EGFR and VEGFR-2, two important targets in oncology.[5]
Potential Research Workflow for Anticancer Drug Discovery:
Caption: Workflow for anticancer drug discovery using this compound.
b) Neuroprotective Agents:
Derivatives of 4,6-diphenylpyrimidine have been explored as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in the pathogenesis of Alzheimer's disease.[6] The ability to modulate these targets suggests that novel derivatives of this compound could be investigated for their neuroprotective potential.
c) Anti-inflammatory Agents:
The diphenylpyrimidine scaffold has also been identified in compounds with anti-inflammatory properties. For example, a diphenylpyrimidine derivative was reported as a novel HDAC6 inhibitor with efficacy in a mouse model of atopic dermatitis, acting through the TLR4/MAPK, STAT3, and NF-κB pathways.[7]
Hypothesized Anti-inflammatory Signaling Pathway Inhibition:
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 6. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry of 4-Bromo-2,6-diphenylpyrimidine: A Guide to Reactivity and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the presence of a bromine atom at the 4-position offers a versatile handle for synthetic modifications. This document details plausible synthetic routes, key chemical reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and discusses the compound's stability under various conditions. Experimental protocols for representative reactions are provided to facilitate practical applications in a research setting.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in the nucleobases of DNA and RNA.[1] This structural motif has been extensively explored, leading to a wide array of compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The subject of this guide, this compound, combines the biologically relevant pyrimidine scaffold with two phenyl substituents, which can enhance biological activity and influence molecular interactions. The bromine atom at the C4 position is a key feature, serving as a leaving group in nucleophilic substitution reactions and as a coupling partner in transition metal-catalyzed reactions. Understanding the reactivity and stability of this compound is crucial for its effective utilization in drug discovery and organic synthesis.
Physicochemical Properties
Quantitative data for this compound is limited in the public domain. The following table summarizes available and predicted data for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁BrN₂ | PubChem[2] |
| Molecular Weight | 311.18 g/mol | PubChem[2] |
| CAS Number | 40734-24-5 | |
| Melting Point | 110.0 to 114.0 °C | |
| Boiling Point (Predicted) | 346.3 ± 35.0 °C | |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ | |
| pKa (Predicted) | -1.20 ± 0.30 | |
| XlogP (Predicted) | 4.6 | PubChem[2] |
| Appearance | White to Almost white powder to crystal | |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of 4-bromopyrimidines involves the bromination of the corresponding 4-pyrimidinol (or its tautomeric pyrimidone form). The 2,6-diphenyl-4-pyrimidinol precursor can be synthesized through the condensation of benzamidine with a β-ketoester such as ethyl benzoylacetate.
Synthesis of 2,6-diphenyl-4-pyrimidinol
A plausible route to the precursor, 2,6-diphenyl-4-pyrimidinol, involves the cyclocondensation of ethyl benzoylacetate with benzamidine. This reaction is a standard method for pyrimidine synthesis.[3]
Bromination of 2,6-diphenyl-4-pyrimidinol
The conversion of the hydroxyl group to a bromine atom can be achieved using standard brominating agents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃). A general procedure for the synthesis of 4-bromopyrimidines from N-(cyanovinyl)amidines in the presence of dry hydrogen bromide gas has also been reported, which may be adaptable.[4]
Reactivity
The reactivity of this compound is dominated by the chemistry of the C-Br bond at the 4-position of the pyrimidine ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly at positions 2, 4, and 6, electron-deficient and thus susceptible to nucleophilic attack.[5][6]
Nucleophilic Aromatic Substitution (SNAr)
The 4-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. The stability of the intermediate Meisenheimer complex, which is resonance-stabilized by the ring nitrogens, facilitates this reaction.[5][6][7] This makes this compound a valuable precursor for the synthesis of a diverse library of 4-substituted pyrimidine derivatives.[8]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond provides a handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents at the 4-position.
The following is a general protocol for the Suzuki-Miyaura coupling of a bromopyrimidine, adapted from literature procedures for similar substrates.[9][10][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to reflux (typically 70-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.[9]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Stability
-
Thermal Stability: The compound is a solid at room temperature with a melting point above 110 °C, suggesting good thermal stability under normal laboratory conditions.
-
Acidic and Basic Conditions: The pyrimidine ring is generally stable to a range of pH conditions. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to decomposition or hydrolysis of the C-Br bond, although this is less likely than with more activated systems.
-
Photostability: Brominated aromatic compounds can be susceptible to photodecomposition, where the C-Br bond can undergo homolytic cleavage upon exposure to UV light.[12] Therefore, it is advisable to store the compound in a dark place and to protect reaction mixtures from direct sunlight.
-
Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a cool temperature (2-8 °C) to prevent degradation.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of diphenylpyrimidine derivatives has shown significant activity as inhibitors of various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[13] Furthermore, substituted pyrimidines are well-known as kinase inhibitors, a crucial class of anticancer drugs. The general mechanism of a kinase inhibitor involves blocking the action of a protein kinase, which in turn inhibits downstream signaling pathways responsible for cell proliferation and survival.
Below is a generalized diagram representing the inhibitory action of a pyrimidine derivative on a signaling pathway.
Caption: Generalized kinase inhibition pathway.
Safety and Handling
Safety data sheets (SDS) for this compound are not widely available. However, based on data for similar brominated heterocyclic compounds, the following precautions should be taken:[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Fire Safety: The compound may be combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a synthetically versatile compound with significant potential for the development of novel chemical entities in various scientific fields. Its reactivity, centered around the C4-bromo substituent, allows for a wide range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While specific data on its stability and biological activity are limited, analogies to related compounds suggest it is a stable molecule under standard conditions and a promising scaffold for the design of biologically active agents. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers working with this and similar pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.dk [fishersci.dk]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. tcichemicals.com [tcichemicals.com]
4-Bromo-2,6-diphenylpyrimidine CAS number and identifiers
An In-depth Technical Guide to 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, potential synthetic routes, and plausible biological activities based on related structures, offering valuable insights for researchers in drug discovery and organic synthesis.
Chemical Identifiers and Properties
This compound is a substituted pyrimidine with a bromine atom at the 4-position and two phenyl groups at the 2- and 6-positions. Its key identifiers and physicochemical properties are summarized below.
| Identifier | Value |
| CAS Number | 40734-24-5 |
| Molecular Formula | C₁₆H₁₁BrN₂ |
| Molecular Weight | 311.18 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 817533 |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Br |
Synthetic Methodologies
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A potential synthetic approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method would likely start from a dihalo-pyrimidine core, followed by sequential or double coupling with phenylboronic acid. A general procedure for a similar transformation is provided below.
Experimental Protocol (Adapted from a similar Suzuki-Miyaura reaction):
Materials:
-
4,6-Dichloro-2-phenylpyrimidine (or a similar dihalo-phenylpyrimidine precursor)
-
Phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate - K₂CO₃ or Potassium phosphate - K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide - DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the dihalo-pyrimidine starting material (1.0 equivalent), phenylboronic acid (2.2 equivalents), and the base (2.0-3.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (typically 2-5 mol%) to the flask.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours (monitoring by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,4,6-triphenylpyrimidine.
Note: The synthesis of the target molecule, this compound, would likely involve a starting material such as 4-bromo-2,6-dichloropyrimidine and a controlled Suzuki-Miyaura coupling with two equivalents of phenylboronic acid.
Potential Biological Activity and Applications in Drug Discovery
Diphenylpyrimidine derivatives have shown significant promise in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. While specific biological data for this compound is limited in the public domain, the activities of structurally related compounds provide a strong indication of its potential therapeutic applications.
Kinase Inhibition
The diphenylpyrimidine scaffold is a known pharmacophore for the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit the downstream signaling pathways that lead to the formation of new blood vessels, a critical process for tumor growth and metastasis.[2]
-
Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK): Some diphenylpyrimidine derivatives have been designed as dual inhibitors of EGFR and FAK, which are often overexpressed in various cancers.[3]
The bromine substituent on the this compound molecule can serve as a point for further chemical modification to optimize potency and selectivity for specific kinase targets.
Signaling Pathway Involvement
Based on the activity of related compounds, this compound could potentially modulate key signaling pathways in cancer cells. The VEGFR-2 signaling pathway is a prime example.
References
An In-Depth Technical Guide to the Homologs and Analogs of 4-Bromo-2,6-diphenylpyrimidine: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, 4-Bromo-2,6-diphenylpyrimidine stands out as a versatile intermediate for the synthesis of a diverse array of polysubstituted pyrimidines. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of this compound, its subsequent functionalization to generate novel analogs, and an exploration of the structure-activity relationships (SAR) that govern their biological activities. Detailed experimental protocols for key synthetic transformations and visualizations of synthetic and conceptual frameworks are provided to facilitate practical application and further discovery in this promising area of chemical biology.
Introduction: The 2,6-Diphenylpyrimidine Scaffold
The 2,6-diphenylpyrimidine core represents a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The presence of the phenyl groups at the C2 and C6 positions provides a rigid scaffold that can be strategically modified to optimize interactions with biological targets. The bromine atom at the C4 position of this compound serves as a versatile synthetic handle, allowing for the introduction of a wide variety of functional groups through cross-coupling and nucleophilic substitution reactions. This adaptability makes it an ideal starting point for the generation of extensive chemical libraries for high-throughput screening and lead optimization.
The exploration of homologs and analogs of this core structure is driven by the desire to modulate its physicochemical properties and biological activity. Homologs, featuring systematic variations in the substituents on the phenyl rings or their replacement with other alkyl or aryl moieties, allow for the probing of steric and electronic effects on target engagement. Analogs, created by diversifying the substituent at the C4 position, enable the exploration of new binding interactions and the optimization of pharmacokinetic profiles. This guide will delve into the synthetic strategies to access these derivatives and the underlying principles of their biological function.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine ring, followed by bromination.
Synthesis of the Precursor: 2,6-Diphenylpyrimidin-4-ol
The most common and efficient method for the synthesis of the 2,6-diphenylpyrimidin-4-ol precursor is the cyclocondensation of a β-ketoester, such as ethyl benzoylacetate, with benzamidine.[5] This reaction is a classic example of pyrimidine synthesis from a three-carbon and a nitrogen-carbon-nitrogen fragment.
Diagram of the Synthesis of 2,6-Diphenylpyrimidin-4-ol:
Caption: General scheme for the synthesis of 2,6-diphenylpyrimidin-4-ol.
Experimental Protocol: Synthesis of 2,6-Diphenylpyrimidin-4-ol
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Argon) to generate sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl benzoylacetate (1.0 eq) and benzamidine hydrochloride (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Precipitation: Acidify the aqueous solution with a dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Bromination of 2,6-Diphenylpyrimidin-4-ol
The conversion of the hydroxyl group at the C4 position to a bromine atom is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).[6]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, place 2,6-diphenylpyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Brominating Agent: Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) to the flask. The reaction is often performed neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Design and Synthesis of Homologs and Analogs
The this compound core is a versatile platform for generating a library of derivatives through various synthetic transformations. The following sections detail the synthesis of key homologs and analogs.
Homologs: Modifying the Phenyl Rings
Homologs of this compound can be synthesized by starting with substituted benzonitriles and substituted ethyl benzoylacetates to introduce functional groups onto the phenyl rings at the C2 and C6 positions. This allows for a systematic investigation of how electronic and steric properties of these substituents affect biological activity. For example, introducing electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) can significantly alter the molecule's interaction with its biological target.[3][7]
Diagram of Homolog Synthesis Strategy:
Caption: Strategy for synthesizing homologs of this compound.
Analogs: Functionalization at the C4 Position
The bromine atom at the C4 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, enabling the synthesis of a vast array of analogs.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8][9] This reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][11] This introduces an alkynyl moiety, which can be a key pharmacophore or a handle for further transformations.
Experimental Protocol: Sonogashira Coupling of this compound
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), a base (e.g., triethylamine, 2.0-3.0 eq), and the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, using a palladium catalyst and a suitable phosphine ligand.[12][13] This reaction is crucial for introducing diverse amino functionalities, which are prevalent in biologically active molecules.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Diagram of Analog Synthesis Pathways:
Caption: Major synthetic routes for the diversification of the this compound core.
Structure-Activity Relationships and Biological Applications
Derivatives of 2,6-diphenylpyrimidine and related 2,4,6-trisubstituted pyrimidines have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity and Kinase Inhibition
A significant body of research has focused on the development of 2,6-diarylpyrimidine derivatives as potent kinase inhibitors for cancer therapy.[3][14] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,6-diphenylpyrimidine scaffold can be decorated with various substituents to achieve high affinity and selectivity for specific kinase targets.
For instance, derivatives of 4,6-diaryl pyrimidines have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in oncology.[3] SAR studies have revealed that the nature of the substituents on the phenyl rings and at the C4 position significantly influences the inhibitory potency.[15] Generally, the introduction of hydrogen bond donors and acceptors, as well as groups that can form favorable hydrophobic interactions within the kinase active site, leads to enhanced activity.
Table 1: Representative Biological Activities of 2,6-Diarylpyrimidine Analogs
| Compound Class | Target | Biological Activity | Key SAR Observations |
| 4-Anilino-2,6-diarylpyrimidines | EGFR, VEGFR-2 | Potent inhibition of kinase activity and cancer cell proliferation.[3] | The nature of the aniline substituent is crucial for activity. Electron-withdrawing groups on the aniline ring can enhance potency. |
| 4-Alkynyl-2,6-diarylpyrimidines | Various Kinases | Inhibition of cell proliferation in cancer cell lines. | The alkynyl group can act as a key binding element or a point for further functionalization. |
| 2,4,6-Trisubstituted Pyrimidines | ABL1 Tyrosine Kinase | Inhibition of chronic myeloid leukemia cells.[7] | Substituents at the 3' and 4' positions of the phenyl rings significantly impact activity.[7] |
Neurodegenerative Diseases
Recent studies have also explored the potential of 4,6-diphenylpyrimidine derivatives in the context of neurodegenerative diseases such as Alzheimer's disease.[3] Some derivatives have been shown to act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's.[3] This multi-target approach is a promising strategy for developing more effective treatments for complex diseases.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the C4-bromo substituent provide a robust platform for the generation of diverse libraries of homologs and analogs. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors for cancer and as potential therapeutics for neurodegenerative diseases, underscore the importance of this scaffold.
Future research in this area will likely focus on:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to introduce an even wider range of functional groups at all positions of the pyrimidine ring.
-
Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.
-
Exploration of New Therapeutic Areas: Screening of 2,6-diphenylpyrimidine libraries against a broader range of biological targets to identify new therapeutic opportunities.
-
Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, thereby enhancing their drug-like characteristics.
By leveraging the synthetic versatility of this compound and a deep understanding of its structure-activity relationships, the scientific community is well-positioned to develop the next generation of innovative medicines based on this privileged scaffold.
References
- 1. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. wjarr.com [wjarr.com]
- 5. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 7. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-2,6-diphenylpyrimidine in Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are based on established methodologies for structurally similar bromopyrimidines and offer a robust starting point for the synthesis of a diverse range of 4-aryl-2,6-diphenylpyrimidine derivatives. These products are of significant interest in medicinal chemistry and materials science due to their potential biological activity and unique photophysical properties.
Introduction
The pyrimidine core is a prevalent scaffold in numerous biologically active compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the straightforward introduction of various aryl and heteroaryl substituents onto the pyrimidine ring. This compound is a key building block in this context, with the bromine atom at the 4-position serving as an efficient handle for palladium-catalyzed cross-coupling. This allows for the synthesis of a library of 2,4,6-trisubstituted pyrimidines, which are valuable for structure-activity relationship (SAR) studies in drug discovery and for the development of novel organic materials.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki coupling of structurally related bromopyrimidines and provide a reliable starting point for the reaction of this compound.[1] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture (4:1) or Toluene)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water (4:1) per 1 mmol of the bromopyrimidine).
-
Stir the reaction mixture at 80-100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids.[1] These results can serve as a guide for the expected outcomes when using this compound. It is generally observed that electron-rich boronic acids tend to provide better yields.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 80 |
| 3 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 70-80 | 18-22 | 70 |
| 4 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 |
| 5 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55 |
| 6 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Low/No Product |
| 7 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Low/No Product |
Note: Yields are based on the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine and are provided as a reference. Actual yields with this compound may vary.
Troubleshooting
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure complete reduction to Pd(0). Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands.
-
Inefficient Base: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃. The base should be finely powdered to ensure maximum surface area.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich boronic acids. Running the reaction under strictly anhydrous conditions (if possible for the chosen base) or using a boronic ester derivative can mitigate this.
-
Incomplete Reaction: If starting material remains, consider increasing the reaction temperature or time.
-
-
Formation of Side Products:
-
Homocoupling: The self-coupling of the boronic acid can occur. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is often optimal.
-
Debromination: The bromo-pyrimidine can be reduced. This can sometimes be minimized by using a less reactive catalyst or milder reaction conditions.
-
Safety Information
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a wide array of 4-aryl-2,6-diphenylpyrimidines. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic compound that serves as a crucial scaffold and synthetic intermediate in the field of medicinal chemistry. Its unique structural features, including the reactive bromo substituent and the diphenylpyrimidine core, make it an attractive starting point for the development of novel therapeutic agents. The pyrimidine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs, owing to its ability to mimic the purine bases of DNA and RNA and interact with a wide range of biological targets. The phenyl groups at positions 2 and 6 can be further functionalized to modulate the compound's steric and electronic properties, thereby influencing its binding affinity and selectivity for specific enzymes and receptors.
This document provides detailed application notes on the diverse medicinal chemistry applications of this compound derivatives, along with experimental protocols for their synthesis and biological evaluation.
Synthetic Protocol
While this compound itself is primarily a synthetic intermediate, a general and plausible method for its synthesis involves a multi-step process. The following protocol is a representative procedure adapted from the synthesis of similar 4-bromopyrimidine derivatives.
Protocol: Synthesis of this compound
This protocol outlines a potential two-step synthesis starting from the condensation of a 1,3-diketone with an amidine, followed by bromination.
Step 1: Synthesis of 2,4-diphenyl-6-hydroxypyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add urea (1.5 equivalents) and a catalytic amount of a strong base such as sodium ethoxide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,4-diphenyl-6-hydroxypyrimidine.
Step 2: Bromination of 2,4-diphenyl-6-hydroxypyrimidine
-
Reaction Setup: In a fume hood, place the dried 2,4-diphenyl-6-hydroxypyrimidine (1 equivalent) in a round-bottom flask.
-
Addition of Brominating Agent: Carefully add an excess of a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.
-
Heating: Heat the reaction mixture at 100-120 °C for 2-4 hours. The reaction should be carried out under anhydrous conditions and protected from moisture.
-
Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the evolution of gas ceases.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting material for synthesizing a wide array of biologically active molecules. The bromine atom at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups and build molecular diversity. Derivatives of this scaffold have shown significant potential as inhibitors of several key therapeutic targets.
Kinase Inhibition in Oncology
Derivatives of diphenylpyrimidine are potent inhibitors of various protein kinases that are often dysregulated in cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Diphenylpyrimidine derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical receptor tyrosine kinase involved in cell proliferation and survival. Overexpression or mutations of EGFR are common in various cancers. Diphenylpyrimidine-based compounds have been developed as EGFR inhibitors.
-
Bcr-Abl Tyrosine Kinase Inhibition: The Bcr-Abl fusion protein is the hallmark of chronic myeloid leukemia (CML). Diphenylpyrimidine derivatives have been investigated as inhibitors of this constitutively active kinase.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |
| Derivative A | VEGFR-2 | 0.12 | - | [1] |
| Derivative B | VEGFR-2 | 0.021 | - | [2] |
| Derivative C | EGFR | 0.25 | - | [3] |
| PD166326 | Bcr-Abl | 0.008 | - | [4] |
Neurodegenerative Disorders
Diphenylpyrimidine derivatives have emerged as promising multi-target-directed ligands (MTDLs) for the treatment of complex neurodegenerative diseases like Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. Their inhibition can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.[5][6]
-
Acetylcholinesterase (AChE) Inhibition: AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic approach for managing the symptoms of Alzheimer's disease.[5][7]
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| VB1 | MAO-A | 18.34 | [5] |
| VB8 | MAO-A | 1010 | [5] |
| VP1 | MAO-B | 40 | [6] |
| VB8 | AChE | 9.54 | [5] |
| VP15 | AChE | 40 | [6] |
| VB1 | BuChE | 666 | [5] |
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a general method to assess the inhibitory activity of a test compound against VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase, kinase buffer, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in kinase buffer to the desired concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase buffer, the substrate, and the diluted test compound.
-
Initiate the reaction by adding the VEGFR-2 enzyme.
-
Add ATP to start the phosphorylation reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in culture medium from a DMSO stock) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Derivatives of this compound exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
VEGFR-2 Signaling Pathway
The binding of VEGF to its receptor VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis. Diphenylpyrimidine-based inhibitors block the initial autophosphorylation step by competing with ATP for its binding site on the kinase domain.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel pyridopyrimidine inhibitor of abl kinase is a picomolar inhibitor of Bcr-abl-driven K562 cells and is effective against STI571-resistant Bcr-abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,6-diphenylpyrimidine as a versatile building block in the synthesis of advanced materials for organic electronics.
Introduction
This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of functional organic materials. The pyrimidine core is electron-deficient, which imparts favorable electron-transporting properties to materials derived from it. The phenyl substituents at the 2- and 6-positions enhance the thermal stability and solubility of the molecule. The bromine atom at the 4-position provides a reactive site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of a wide variety of aromatic and heteroaromatic moieties, enabling the fine-tuning of the electronic and photophysical properties of the final materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Physicochemical and Electronic Properties
While specific experimental data for this compound is not extensively available in the public domain, the following table summarizes expected and representative data based on its chloro-analogue, 4-chloro-2,6-diphenylpyrimidine, and other similar pyrimidine derivatives.
| Property | Representative Value/Data |
| Molecular Formula | C₁₆H₁₁BrN₂ |
| Molecular Weight | 311.18 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Solubility | Soluble in common organic solvents like THF, Toluene, Dichloromethane |
| HOMO Level (Estimated) | ~ -6.0 eV |
| LUMO Level (Estimated) | ~ -2.8 eV |
| Energy Gap (Estimated) | ~ 3.2 eV |
Spectroscopic Data (Representative)
The following table presents expected spectroscopic characteristics for this compound, based on data from analogous 2,6-diphenylpyrimidine derivatives.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ (ppm): ~8.7 (d, 4H, ortho-protons of phenyl rings), ~7.5-7.6 (m, 6H, meta- and para-protons of phenyl rings), ~7.9 (s, 1H, pyrimidine C5-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C2, C6), ~162 (C4), ~138 (quaternary C of phenyl), ~131 (para-C of phenyl), ~129 (ortho-C of phenyl), ~128 (meta-C of phenyl), ~110 (C5) |
| IR (KBr) | ν (cm⁻¹): ~3060 (Ar C-H), ~1580-1600 (C=C, C=N stretching), ~1400-1500 (ring stretching), ~700-800 (Ar C-H bending) |
| Mass Spec (EI) | m/z: 310/312 (M⁺, bromine isotope pattern) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 4-chloro-2,6-diphenylpyrimidine.
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Benzamidine hydrochloride
-
Ethyl benzoylacetate
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxybromide (POBr₃)
-
Hydrochloric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 4-Hydroxy-2,6-diphenylpyrimidine
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add benzamidine hydrochloride and ethyl benzoylacetate.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-2,6-diphenylpyrimidine.
Step 2: Bromination
-
To a flask containing 4-hydroxy-2,6-diphenylpyrimidine, add phosphorus oxybromide (POBr₃).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize more complex π-conjugated systems.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.) in a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,6-diphenylpyrimidine derivative.
Applications in Organic Electronics
Derivatives of 2,6-diphenylpyrimidine are promising materials for various layers in OLED devices due to their high thermal stability and electron-deficient nature. For instance, they can be functionalized to serve as host materials in the emissive layer or as electron-transporting materials.
Example Application: Host Material in a Blue TADF OLED
A derivative of 2,6-diphenylpyrimidine, 10-(4,6-diphenylpyrimidin-2-yl)-9,9-diphenyl-9,10-dihydroacridine (2PPA), has been used as a host material for a thermally activated delayed fluorescence (TADF) emitter in a blue OLED.[1][2] The device architecture and performance are summarized below.
Device Architecture:
ITO / TAPC (40 nm) / mCP (10 nm) / Host:Emitter (20 nm) / B3PYMPM (50 nm) / LiF (1 nm) / Al (100 nm)
Performance of an OLED using a 2,6-diphenylpyrimidine derivative as a host:
| Host Material | Emitter (Dopant) | Max. EQE (%) | Turn-on Voltage (V) | CIE (x, y) coordinates |
| 2PPA | mPTC (12 wt%) | 15.2 | 3.5 | (0.17, 0.30) |
This example demonstrates the potential of 2,6-diphenylpyrimidine-based materials in high-performance OLEDs. The ability to easily modify the 4-position of the pyrimidine ring using this compound as a building block allows for the synthesis of a wide range of host and electron-transporting materials with tailored properties for enhanced device efficiency and stability.
References
Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-2,6-diphenylpyrimidine. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are outlined, offering versatile methods for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a key synthetic intermediate possessing a reactive C-Br bond that is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of diverse functional groups at the 4-position of the pyrimidine ring, facilitating the generation of libraries of compounds for screening and development. This document details generalized yet comprehensive protocols for three of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.
While specific experimental data for this compound is not extensively published, the following protocols are based on well-established procedures for structurally similar brominated heterocyclic compounds and aryl bromides.[1][2][3] Optimization may be required for this specific substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4]
Data Presentation: Representative Reaction Conditions
| Component | Reagent/Condition | Molar Equiv. / Mol% | Purpose |
| Electrophile | This compound | 1.0 | Starting material |
| Nucleophile | Aryl/Heteroarylboronic Acid or Ester | 1.1 - 1.5 | Source of the new C-C bond |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 1 - 5 mol% | Facilitates the catalytic cycle |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid/ester |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | - | Reaction medium |
| Temperature | 80 - 120 °C | - | To drive the reaction to completion |
| Reaction Time | 4 - 24 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[4][5]
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[5] Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2,6-diphenylpyrimidine.[5]
Catalytic Cycle and Workflow
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6][7][8]
Data Presentation: Representative Reaction Conditions
| Component | Reagent/Condition | Molar Equiv. / Mol% | Purpose |
| Electrophile | This compound | 1.0 | Starting material |
| Nucleophile | Primary or Secondary Amine | 1.1 - 1.5 | Source of the nitrogen atom |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 2 mol% | Palladium source |
| Ligand | Xantphos, RuPhos, or BrettPhos | 2 - 4 mol% | Stabilizes and activates the catalyst |
| Base | NaOt-Bu or K₃PO₄ | 1.5 - 2.5 | Deprotonates the amine |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous reaction medium |
| Temperature | 80 - 110 °C | - | To drive the reaction to completion |
| Reaction Time | 12 - 24 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.2 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to obtain the desired 4-amino-2,6-diphenylpyrimidine.
Catalytic Cycle and Workflow
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11]
Data Presentation: Representative Reaction Conditions
| Component | Reagent/Condition | Molar Equiv. / Mol% | Purpose |
| Electrophile | This compound | 1.0 | Starting material |
| Nucleophile | Terminal Alkyne | 1.2 - 2.0 | Source of the alkyne moiety |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 1 - 5 mol% | Primary palladium catalyst |
| Co-catalyst | CuI | 2 - 10 mol% | Co-catalyst for the copper cycle |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2.0 - 3.0 | Deprotonates the alkyne and scavenges HBr |
| Solvent | THF or DMF | - | Anhydrous reaction medium |
| Temperature | Room Temperature to 60 °C | - | Reaction temperature |
| Reaction Time | 6 - 24 hours | - | Duration of the reaction |
Detailed Experimental Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) iodide co-catalyst (5 mol%).
-
Reagent and Solvent Addition: Add this compound (1.0 equiv.) followed by the anhydrous solvent (e.g., THF). Stir to dissolve, then add the terminal alkyne (1.5 equiv.) and the amine base (e.g., Et₃N, 2.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. The filtrate is then washed with a saturated aqueous solution of NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the 4-alkynyl-2,6-diphenylpyrimidine.[3]
Catalytic Cycle and Workflow
Caption: Sonogashira Catalytic Cycles.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing the cross-coupling reactions described.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: 4-Bromo-2,6-diphenylpyrimidine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,6-diphenylpyrimidine is a versatile heterocyclic organic compound. Its structure, featuring a reactive bromine atom on an electron-deficient pyrimidine core flanked by two phenyl groups, makes it a valuable synthetic intermediate in the development of advanced materials. While specific, in-depth research on this exact isomer is limited, its primary utility in materials science lies in its role as a building block for larger, more complex functional molecules. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives with tailored electronic and photophysical properties.[1]
These derivatives are of significant interest in the formulation of advanced materials, including polymers and coatings, where the unique chemical properties of the diphenylpyrimidine core can enhance durability and performance.[1] Potential applications for materials derived from this compound include organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as fluorescent probes, owing to the interesting photophysical properties that can arise from its extended aromatic system.[2]
Key Application: Intermediate for Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound in materials science is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the straightforward attachment of various aryl and heteroaryl groups at the 4-position of the pyrimidine ring. This modular approach is fundamental for tuning the optoelectronic properties of the final material.
The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[3] The catalytic cycle consists of three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)[5]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equivalents)[5]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for reactions under inert atmosphere (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.[3]
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
| Entry | Arylboronic Acid Partner | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 75 |
| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |
| 4 | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70 |
| 5 | 4-Nitrophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 65 |
Note: Data adapted from studies on a related brominated pyrimidine. Yields are illustrative and will vary based on specific substrates and reaction conditions.[6][7]
Potential Applications in Materials Science
The true value of this compound is realized in the properties of the materials synthesized from it. By strategically choosing the coupling partner in reactions like the Suzuki-Miyaura coupling, a wide array of functional materials can be developed.
Caption: Logical flow from the core building block to various material classes.
-
Organic Electronics: Coupling with various aromatic and heteroaromatic groups can create extended π-conjugated systems. These materials often exhibit interesting photophysical properties, making them candidates for emissive or charge-transport layers in Organic Light-Emitting Diodes (OLEDs).[2] The diphenylpyrimidine core can act as an electron-accepting unit, which is a common design strategy for such materials.
-
Functional Polymers: The bromo-pyrimidine can be used as a monomer or a functionalizing agent for polymers. Grafting this unit onto a polymer backbone can introduce new properties such as improved thermal stability, altered solubility, or specific electronic characteristics.
-
Luminescent Materials and Probes: The rigid, aromatic structure of diphenylpyrimidine derivatives can lead to high fluorescence quantum yields. By attaching specific functional groups, molecules can be designed to act as fluorescent probes that are sensitive to their local environment, with potential applications in chemical sensing or biological imaging.[2]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of advanced functional materials. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for a modular and efficient approach to constructing complex organic molecules with tunable properties. While further research is needed to fully characterize the materials derived specifically from this isomer, its potential for creating novel compounds for organic electronics, functional polymers, and luminescent applications is significant. The protocols and data provided here, based on well-established chemistry of similar compounds, offer a solid foundation for researchers to explore the potential of this compound in materials science.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the functionalization of 4-Bromo-2,6-diphenylpyrimidine, a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The protocols detailed below are based on established palladium-catalyzed cross-coupling reactions and can be adapted to a wide range of substrates.
Introduction
This compound serves as a versatile scaffold for the introduction of diverse functional groups at the C4 position. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of libraries of novel molecules with potential applications in medicinal chemistry and materials science. Derivatives of 2,6-diphenylpyrimidine have shown a range of biological activities, including the inhibition of enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[1] Additionally, substituted pyrimidines are being explored as kinase inhibitors in cancer therapy.[2]
General Experimental Workflow
The functionalization of this compound typically follows a standard palladium-catalyzed cross-coupling workflow. Careful control of the reaction conditions is crucial for achieving high yields and purity.
Caption: General experimental workflow for palladium-catalyzed functionalization.
Key Functionalization Protocols
The following sections detail protocols for four major palladium-catalyzed cross-coupling reactions. The quantitative data presented are representative and based on reactions with analogous substrates. Optimization of reaction conditions may be necessary for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting the bromo-pyrimidine with a boronic acid or ester. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling:
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 100 | 12 | 70-80 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of arylamines through the palladium-catalyzed coupling of the bromo-pyrimidine with a primary or secondary amine.[3]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.) in a dry Schlenk tube.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by column chromatography.
Representative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (2/4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP (2/3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos (2/4) | K₃PO₄ | Toluene | 100 | 20 | 70-80 |
| 4 | n-Hexylamine | Pd(OAc)₂/BrettPhos (2/4) | NaOt-Bu | Dioxane | 90 | 16 | 85-95 |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromo-pyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines.
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in an anhydrous solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Stir the reaction at room temperature or heat to 40-60 °C for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Representative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 90-98 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | CuI (4) | DIPEA | DMF | 50 | 6 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (5) | Et₃N | Toluene | 60 | 8 | 80-90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | THF | RT | 3 | 88-96 |
Heck Coupling: C-C (alkene) Bond Formation
The Heck reaction facilitates the coupling of the bromo-pyrimidine with an alkene to form a substituted alkene product.
Experimental Protocol:
-
In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
Seal the vessel and heat the mixture to 80-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Representative Data for Heck Coupling:
| Entry | Alkene | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ (2/4) | Et₃N | DMF | 100 | 16 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂/PPh₃ (2/4) | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | Et₃N | DMF | 120 | 20 | 60-70 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 120 | 24 | 50-60 |
Application in Drug Discovery: Targeting B-Lymphoid Tyrosine Kinase (BLK) Signaling
Functionalized pyrimidines are of significant interest as kinase inhibitors. B-lymphoid tyrosine kinase (BLK), a member of the Src family of kinases, is a key component of the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of BLK activity has been implicated in autoimmune diseases and B-cell malignancies. The development of selective BLK inhibitors is a promising therapeutic strategy. The functionalization of the this compound core can lead to the discovery of potent and selective BLK modulators.
Caption: Inhibition of BLK in the B-cell receptor signaling pathway.
These protocols and application notes serve as a foundational guide for the chemical modification of this compound. The versatility of palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with significant potential in various fields of research and development.
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Bromo-2,6-diphenylpyrimidine
Introduction
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method for the quantification of analytes that absorb ultraviolet or visible light. Pyrimidine derivatives are known to exhibit UV absorbance, making this technique suitable for the analysis of 4-Bromo-2,6-diphenylpyrimidine.[2]
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of 200-800 nm.
-
Solvent Selection: Use a UV-grade solvent in which this compound is freely soluble and that does not interfere with its absorbance spectrum. Methanol or acetonitrile are suitable starting points.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
-
Determination of Maximum Absorbance (λmax):
-
Scan a mid-range standard solution (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax). For similar pyrimidine derivatives, this is often in the range of 250-280 nm.[2]
-
-
Calibration Curve Construction:
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
-
Sample Analysis:
-
Prepare sample solutions in the same solvent used for the standards, ensuring the concentration falls within the calibration range.
-
Measure the absorbance of the sample solutions at λmax.
-
Calculate the concentration of this compound in the samples using the equation from the calibration curve.
-
Data Presentation
Table 1: Example Calibration Data for UV-Vis Spectrophotometry
| Concentration (µg/mL) | Absorbance at λmax (e.g., 275 nm) |
| 1.0 | 0.105 |
| 2.0 | 0.211 |
| 5.0 | 0.528 |
| 10.0 | 1.045 |
| 15.0 | 1.562 |
| 20.0 | 2.078 |
Note: The above data is illustrative.
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive technique for separating and quantifying components in a mixture. A reverse-phase HPLC (RP-HPLC) method is proposed for the quantification of the relatively nonpolar this compound.[5][6][7]
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). Gradient elution may be required for samples with complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The λmax determined by UV-Vis spectrophotometry (e.g., 275 nm).
-
-
Preparation of Standard and Sample Solutions:
-
Follow the same procedure as for UV-Vis spectrophotometry, using the mobile phase as the diluent.
-
-
System Suitability:
-
Inject a mid-range standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
-
Calibration and Analysis:
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the concentration of this compound from the calibration curve.
-
Data Presentation
Table 2: Example HPLC Quantitative Data
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1.0 | 4.21 | 15,234 |
| 5.0 | 4.22 | 76,170 |
| 10.0 | 4.21 | 152,340 |
| 25.0 | 4.20 | 380,850 |
| 50.0 | 4.21 | 761,700 |
Note: The above data is illustrative.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. It is suitable for the analysis of volatile and thermally stable compounds like this compound.[8][9][10]
Experimental Protocol
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in full scan mode.
-
Expected Ions: The molecular ion (M+) for C16H11BrN2 would be at m/z 310 and 312 (due to bromine isotopes). Fragment ions would need to be determined experimentally.
-
-
-
Preparation of Solutions and Analysis:
-
Prepare stock and standard solutions in a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform a full scan analysis of a standard to identify the retention time and characteristic ions.
-
Develop a SIM method using a quantifier ion (most abundant) and one or two qualifier ions.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against concentration.
-
Analyze samples and quantify using the calibration curve.
-
Data Presentation
Table 3: Example GC-MS Quantitative Data (SIM Mode)
| Concentration (ng/mL) | Retention Time (min) | Quantifier Ion (m/z 310) Peak Area | Qualifier Ion (m/z 312) Peak Area |
| 10 | 10.5 | 8,500 | 8,450 |
| 50 | 10.5 | 42,500 | 42,300 |
| 100 | 10.5 | 85,000 | 84,600 |
| 250 | 10.5 | 212,500 | 211,800 |
| 500 | 10.5 | 425,000 | 423,500 |
Note: The above data is illustrative.
Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Selective quantitation of B2Pin2 and B2(OH)4 in active pharmaceutical ingredients by gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS Assisted Determination of 26 Compounds in Phlomis Stewartii Extract Exhibiting Antioxidant, Antifungal, and Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Practical Applications in Synthesizing Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of three major classes of heterocyclic compounds: nitrogen-containing triazoles, oxygen-containing benzofurans, and sulfur-containing thiazoles. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The following sections offer insights into their synthesis, quantitative biological data, and mechanisms of action, supported by detailed experimental procedures and visual pathway diagrams.
Application Note 1: Synthesis and Anticancer Activity of 1,2,3-Triazole Derivatives
Introduction: Nitrogen-containing heterocycles, particularly 1,2,3-triazoles, are prominent scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and regioselectivity under mild conditions. This application note details the synthesis of a 1,4-disubstituted 1,2,3-triazole and the evaluation of its anticancer activity.
Quantitative Data: Anticancer Activity of Triazole Derivatives
The following table summarizes the in vitro anticancer activity of a series of synthesized 1,2,3-triazole derivatives against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Triazole Derivative A | HT-29 (Colon) | 12.69 |
| A549 (Lung) | 25.34 | |
| MCF-7 (Breast) | 18.06 | |
| Triazole Derivative B | HT-29 (Colon) | 26.15 |
| A549 (Lung) | 31.52 | |
| MCF-7 (Breast) | 22.41 | |
| Doxorubicin (Control) | HT-29 (Colon) | 0.85 |
| A549 (Lung) | 1.12 | |
| MCF-7 (Breast) | 0.98 |
Experimental Protocols
1. Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC (Click Chemistry)
This protocol describes the synthesis of a representative 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.
-
Materials:
-
Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)
-
Organic azide (e.g., benzyl azide) (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol)
-
Sodium ascorbate (0.1 mmol)
-
tert-Butanol (5 mL)
-
Deionized water (5 mL)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
-
-
Procedure:
-
To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol).
-
Add a 1:1 mixture of tert-butanol and deionized water (10 mL total). Stir the mixture to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 mmol).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 mmol).
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
2. In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized triazole compounds on cancer cell lines using the MTT assay.[1][2][3]
-
Materials:
-
Synthesized triazole compounds
-
Human cancer cell lines (e.g., HT-29, A549, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized triazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Mechanism of Action Visualization
// Nodes Triazole [label="Triazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topoisomerase [label="Topoisomerase I/II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Strand Breaks\n(Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Tubulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubule_Disruption [label="Microtubule\nDisruption", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Triazole -> Topoisomerase [label="Inhibition"]; Topoisomerase -> DNA_Damage [style=dashed, arrowhead=none]; Triazole -> Tubulin [label="Inhibition of\nPolymerization"]; Tubulin -> Microtubule_Disruption [style=dashed, arrowhead=none]; Microtubule_Disruption -> Cell_Cycle_Arrest; Triazole -> PI3K [label="Inhibition"]; PI3K -> Akt; Akt -> Cell_Survival;
// Invisible edges for alignment Topoisomerase -> Tubulin [style=invis]; Tubulin -> PI3K [style=invis]; } Anticancer mechanisms of triazole derivatives.
Application Note 2: Synthesis and Antimicrobial Evaluation of Benzofuran Derivatives
Introduction: Oxygen-containing heterocycles, such as benzofurans, are prevalent in natural products and synthetic compounds with a wide array of biological activities. They are particularly noted for their antimicrobial and antifungal properties, making them a valuable scaffold in the development of new anti-infective agents. The synthesis of benzofurans can be achieved through various methods, including palladium-catalyzed intramolecular cyclizations. This application note describes the synthesis of a 2-arylbenzofuran derivative and the assessment of its antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of synthesized benzofuran derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |
| Benzofuran Derivative C | 0.39 | >100 | 6.25 |
| Benzofuran Derivative D | 3.12 | >100 | 12.5 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 4.0 |
Experimental Protocols
1. Synthesis of a 2-Arylbenzofuran via Palladium-Catalyzed Intramolecular Heck Reaction
This protocol outlines a method for the synthesis of 2-arylbenzofurans from o-iodophenols and terminal alkynes.
-
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube, magnetic stirrer, and standard glassware.
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add o-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (10 mL) via syringe.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-arylbenzofuran.
-
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized benzofuran compounds.[4][5][6][7][8]
-
Materials:
-
Synthesized benzofuran compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the benzofuran compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.
-
Prepare a microbial inoculum adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Mechanism of Action Visualization
// Nodes Benzofuran [label="Benzofuran\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Membrane [label="Bacterial Cell\nMembrane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Disruption [label="Membrane\nDisruption &\nIncreased Permeability", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Wall_Synthesis [label="Cell Wall\nSynthesis Enzymes\n(e.g., PBPs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_CWS [label="Inhibition of\nPeptidoglycan\nSynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Benzofuran -> Bacterial_Membrane [label="Interaction"]; Bacterial_Membrane -> Membrane_Disruption [style=dashed, arrowhead=none]; Benzofuran -> Cell_Wall_Synthesis [label="Inhibition"]; Cell_Wall_Synthesis -> Inhibition_CWS [style=dashed, arrowhead=none]; Membrane_Disruption -> Cell_Lysis; Inhibition_CWS -> Cell_Lysis; } Antimicrobial mechanism of benzofuran derivatives.
Application Note 3: Synthesis and Anti-inflammatory Activity of Thiazole Derivatives
Introduction: Sulfur-containing heterocycles, particularly thiazoles, are integral components of numerous pharmaceuticals, including anti-inflammatory agents. The thiazole ring serves as a versatile scaffold for the design of compounds that can modulate inflammatory pathways. A classical method for synthesizing thiazoles is the Hantzsch thiazole synthesis. This application note details the synthesis of a 2-aminothiazole derivative and the evaluation of its anti-inflammatory properties.
Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives
The following table summarizes the anti-inflammatory activity of synthesized thiazole derivatives in the carrageenan-induced rat paw edema model. The activity is presented as the percentage of edema inhibition at a specific time point after carrageenan injection.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 3h |
| Thiazole Derivative E | 20 | 44 |
| Thiazole Derivative F | 20 | 38 |
| Indomethacin (Control) | 10 | 52 |
| Control (Vehicle) | - | 0 |
Experimental Protocols
1. Synthesis of a 2-Amino-4-substituted Thiazole (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of a 2-aminothiazole derivative from an α-haloketone and thiourea.[9][10][11][12][13]
-
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution
-
Scintillation vial (20 mL), stir bar, hot plate, and filtration apparatus.
-
-
Procedure:
-
In a 20 mL scintillation vial, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30-60 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-substituted thiazole.
-
2. In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This protocol outlines the procedure for evaluating the anti-inflammatory activity of the synthesized thiazole compounds in a rat model.[14][15][16][17][18]
-
Materials:
-
Synthesized thiazole compounds
-
Wistar rats (150-200 g)
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
-
Procedure:
-
Divide the rats into groups (control, standard, and test groups).
-
Administer the vehicle, indomethacin (e.g., 10 mg/kg), or the test compounds (at a specific dose) orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
-
Mechanism of Action Visualization
// Nodes Inflammatory_Stimuli [label="Inflammatory\nStimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Pain &\nInflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Inflammatory_Stimuli -> Cell_Membrane; Cell_Membrane -> Arachidonic_Acid [label="Phospholipase A2"]; Arachidonic_Acid -> COX2; COX2 -> Prostaglandins; Prostaglandins -> Inflammation; Thiazole -> COX2 [label="Inhibition"]; } Anti-inflammatory mechanism of thiazole derivatives via COX-2 inhibition.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. emerypharma.com [emerypharma.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2,6-diphenylpyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-2,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method for synthesizing this compound is through the bromination of its precursor, 2,6-diphenylpyrimidin-4-ol. This transformation is typically achieved using a brominating agent such as phosphorus oxybromide (POBr₃). The hydroxyl group at the 4-position of the pyrimidine ring is converted into a bromo group, yielding the desired product.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: The conversion of the starting material, 2,6-diphenylpyrimidin-4-ol, may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of the brominating agent.
-
Side reactions: The formation of unwanted byproducts can consume the starting material or the product.
-
Degradation of the product: The product might be sensitive to the reaction conditions, especially if prolonged heating is applied.
-
Loss during workup and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.
Q3: What are the common impurities I should look for?
A3: Common impurities include unreacted 2,6-diphenylpyrimidin-4-ol, and potentially di-brominated or other side products, although the literature does not extensively detail these for this specific molecule. It is crucial to analyze your crude product by techniques like TLC, LC-MS, and NMR to identify any impurities.
Q4: What is the best way to purify the final product?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of the impurities. Recrystallization from a suitable solvent, such as n-hexane, is often effective for removing minor impurities and obtaining a crystalline product.[1] For more complex impurity profiles, flash column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is recommended.
Troubleshooting Guides
Issue 1: Low Conversion of 2,6-diphenylpyrimidin-4-ol
If you observe a significant amount of unreacted starting material in your crude product, consider the following troubleshooting steps.
| Parameter | Observation/Problem | Recommended Action | Expected Outcome |
| Reaction Temperature | Reaction is sluggish or incomplete at lower temperatures. | Gradually increase the reaction temperature. For POBr₃ reactions, heating to reflux is common.[2] | Increased reaction rate and higher conversion of the starting material. |
| Reaction Time | Starting material is still present after the initial reaction time. | Extend the reaction time and monitor the progress by TLC or LC-MS. | Drive the reaction to completion, maximizing the formation of the desired product. |
| Stoichiometry of Brominating Agent | Incomplete conversion with a stoichiometric amount of POBr₃. | Increase the molar excess of the brominating agent (e.g., to 1.5-2.0 equivalents). | Ensure complete conversion of the hydroxyl group to the bromide. |
Issue 2: Formation of Side Products
The presence of significant impurities alongside the desired product can complicate purification and reduce the overall yield.
| Parameter | Observation/Problem | Recommended Action | Expected Outcome |
| Reaction Temperature | Formation of dark, tarry byproducts at high temperatures. | Lower the reaction temperature and extend the reaction time to compensate for the slower rate. | Minimize thermal decomposition and the formation of polymeric side products. |
| Moisture Content | Reaction with phosphorus halides is sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Prevent the decomposition of the brominating agent and reduce the formation of hydrolysis-related byproducts. |
| Choice of Brominating Agent | POBr₃ is effective but can be harsh. | Consider alternative, milder brominating agents if side reactions are a major issue. However, for this specific conversion, phosphorus oxyhalides are standard. | Potentially cleaner reaction profile with fewer side products, though reaction conditions may need significant re-optimization. |
Experimental Protocols
Synthesis of 2,6-diphenylpyrimidin-4-ol
This precursor is typically synthesized via the cyclocondensation of ethyl benzoylacetate with benzamidine hydrochloride.
Materials:
-
Ethyl benzoylacetate
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add benzamidine hydrochloride and stir until dissolved.
-
Add ethyl benzoylacetate dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry to obtain 2,6-diphenylpyrimidin-4-ol.
Synthesis of this compound
This protocol describes the bromination of 2,6-diphenylpyrimidin-4-ol using phosphorus oxybromide.
Materials:
-
2,6-diphenylpyrimidin-4-ol
-
Phosphorus oxybromide (POBr₃)
-
Anhydrous solvent (e.g., toluene or xylene)[2]
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2,6-diphenylpyrimidin-4-ol in the anhydrous solvent.
-
Add phosphorus oxybromide portion-wise to the suspension.
-
Heat the reaction mixture to reflux (typically 110-160°C) and maintain for several hours.[2] The reaction can be monitored by the cessation of HBr gas evolution.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POBr₃.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like n-hexane or by column chromatography.[1]
Data Presentation
Table 1: Comparison of Brominating Agents for Pyrimidine Synthesis
| Brominating Agent | Typical Substrate | Reaction Conditions | Advantages | Disadvantages |
| POBr₃ | Pyrimidinones/Hydroxypyrimidines | High temperature (reflux in toluene/xylene)[2] | Effective for converting hydroxyl groups to bromides. | Harsh conditions, can lead to side products.[2] |
| PBr₅ | Pyrimidinones/Hydroxypyrimidines | Similar to POBr₃, can be more reactive.[3] | High reactivity.[3] | Can be less selective and prone to over-bromination.[3] |
| NBS | Activated pyrimidine rings | Aprotic solvents (e.g., DMF, CH₃CN), often with a catalyst.[4] | Milder conditions, good for aromatic bromination.[4] | May not be effective for converting a hydroxyl group. |
| HBr/Dioxane | Amidines/Nitriles (for one-pot synthesis) | Low to room temperature.[1] | Mild conditions, one-pot procedure.[1] | Not applicable for the conversion of a pre-formed pyrimidinol. |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 4-Bromo-2,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter solubility challenges with 4-Bromo-2,6-diphenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?
A1: It is important to recognize that this compound is a hydrophobic molecule and is expected to have low aqueous solubility. The initial step is to prepare a concentrated stock solution in an appropriate organic solvent.[1][2] The most common starting solvent for compounds with poor water solubility is Dimethyl Sulfoxide (DMSO).[3][4]
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[2][5] Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation.[2][6]
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try using a lower final concentration in your experiment.[5]
-
Use a Co-solvent: Incorporating a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in your final aqueous solution can increase the solubility of your compound.[4][6]
Q3: Can I use heating or sonication to help dissolve the compound?
A3: Yes, gentle heating (e.g., to 37°C) and sonication can be effective in dissolving stubborn compounds.[4] However, it is crucial to be cautious as excessive or prolonged heat can lead to degradation. Always visually inspect the solution for any signs of degradation, such as a color change.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds can be significantly influenced by pH.[4] While this compound is not strongly acidic or basic, slight adjustments to the pH of your aqueous buffer might improve its solubility. For weakly basic compounds, a slightly acidic pH can increase solubility, and for weakly acidic compounds, a slightly basic pH can be beneficial.[4]
Q5: Are there more advanced techniques if the above methods fail?
A5: For persistent solubility issues, several advanced formulation strategies can be explored:
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic molecules.[7]
-
Lipid-Based Formulations: Encapsulating the compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can lead to a faster dissolution rate.[8]
Data Presentation
The following table summarizes representative solubility data for pyrimidine derivatives in common organic solvents. Please note that these are illustrative values, and the actual solubility of this compound may vary. It is recommended to perform your own solubility tests.
| Solvent | Molar Solubility (mol/L) at 25°C (Representative Data) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 0.1 | A good initial solvent for creating high-concentration stock solutions.[3] |
| N,N-Dimethylformamide (DMF) | > 0.1 | An alternative polar aprotic solvent to DMSO.[9] |
| Dichloromethane (DCM) | 0.05 - 0.1 | A common solvent for organic synthesis and purification. |
| Acetone | 0.01 - 0.05 | A polar aprotic solvent that can be used for less polar compounds. |
| Ethanol | 0.001 - 0.01 | A protic solvent that may be more compatible with biological systems than DMSO or DMF at higher concentrations. |
| Methanol | 0.001 - 0.01 | Similar to ethanol, but can be more toxic in cellular assays.[10] |
| Water | < 0.0001 | Expected to be very poorly soluble in aqueous solutions.[11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
-
Weighing the Compound: Accurately weigh the desired amount of this compound using an analytical balance in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous, high-purity DMSO. Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of the compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]
-
Serial Dilution: Prepare a series of dilutions from the stock solution in DMSO.
-
Addition to Buffer: In a 96-well plate, add a small volume (e.g., 1-2 µL) of each DMSO dilution to a larger volume (e.g., 100-200 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation: Shake the plate at room temperature for a set period (e.g., 1-2 hours).
-
Analysis: Measure the turbidity of each well using a plate reader at a wavelength of 600-650 nm. The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.[5]
Protocol 3: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the compound.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test buffer.[8]
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[8]
Visualizations
Caption: A logical workflow for preparing and troubleshooting solutions of this compound.
Caption: A workflow diagram outlining the steps for kinetic and thermodynamic solubility assessment.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Bromo-2,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2,6-diphenylpyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Solution |
| Recrystallization: Oiling out instead of crystal formation | The compound may be impure, or the cooling process is too rapid. The melting point of this compound is relatively low (110-114 °C), which can increase the likelihood of oiling out. | • Re-dissolve the oil by heating and adding a small amount of additional solvent. • Allow the solution to cool more slowly. Insulating the flask can help. • Try a different solvent system. A mixture of solvents, such as ethanol/water or acetone/hexane, can be effective. |
| Recrystallization: No crystal formation upon cooling | The solution is not supersaturated; too much solvent may have been used. | • Induce crystallization by scratching the inside of the flask with a glass rod. • Add a seed crystal of pure this compound. • Reduce the solvent volume by evaporation and allow the solution to cool again. • Place the flask in an ice bath or refrigerator to further decrease solubility. |
| Recrystallization: Low recovery of pure product | The compound has high solubility in the cold solvent. Too much solvent was used. The product was filtered before crystallization was complete. | • Ensure the minimum amount of hot solvent is used for dissolution. • Cool the solution in an ice bath for a longer period to maximize crystal precipitation. • Concentrate the mother liquor to obtain a second crop of crystals. |
| Column Chromatography: Poor separation of the desired compound | The chosen eluent system is not optimal for separating the target compound from impurities. The column may have been packed improperly. | • Optimize the eluent system using thin-layer chromatography (TLC) first. A common eluent system for pyrimidine derivatives is a mixture of ethyl acetate and hexane.[1][2] • Ensure the column is packed uniformly without any cracks or air bubbles. |
| Column Chromatography: The compound is "stuck" on the column | The eluent is not polar enough to move the compound down the column. Halogenated compounds can sometimes exhibit strong interactions with the stationary phase. | • Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. • Consider using a different stationary phase, such as alumina, though silica gel is most common for pyrimidine derivatives.[1][2] |
| Product appears as a pale yellow solid after purification | This may indicate the presence of colored impurities. | • If recrystallizing, consider adding a small amount of activated charcoal to the hot solution before filtration to remove colored impurities. • For column chromatography, ensure that the colored impurities are separated into different fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the recrystallization of this compound?
A1: Based on literature for similar substituted pyrimidines, several solvent systems can be effective. The choice of solvent will depend on the specific impurities present. Good starting points include:
-
Single Solvents: Methanol, ethanol, or glacial acetic acid have been used for the recrystallization of similar trisubstituted pyrimidine compounds.
-
Mixed Solvents: A mixture where the compound is soluble in one solvent at high temperatures and insoluble in the other at low temperatures is ideal. Common combinations include ethanol/water or acetone/hexane. For other brominated pyrimidines, recrystallization from n-hexane has also been reported.[3]
Q2: What is a suitable eluent system for purifying this compound by column chromatography?
A2: A mixture of ethyl acetate and hexane is a commonly used and effective eluent system for the purification of pyrimidine derivatives by column chromatography.[1][2] The optimal ratio of the two solvents should be determined by thin-layer chromatography (TLC) prior to running the column to achieve the best separation.
Q3: What are the likely impurities in a crude sample of this compound?
A3: While specific impurities depend on the synthetic route, common contaminants in the synthesis of similar pyrimidines can include unreacted starting materials. For instance, if synthesized from a chalcone precursor and a benzamidine derivative, residual amounts of these starting materials could be present.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from impurities. The final purity can be confirmed by techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The reported melting point for this compound is 110-114 °C.
Experimental Protocols
Recrystallization Protocol (Single Solvent)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture while stirring.
-
Saturation: Continue to add the solvent in small portions until the compound completely dissolves at the solvent's boiling point. Use the minimum amount of solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography Protocol
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a high hexane to ethyl acetate ratio).[1][2] Pour the slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content). Gradually increase the polarity (increase ethyl acetate content) to move the compound down the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Common side reactions and byproducts in 4-Bromo-2,6-diphenylpyrimidine chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diphenylpyrimidine. The information is presented in a question-and-answer format to directly address common side reactions, byproduct formation, and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound in organic synthesis?
A1: this compound is a versatile building block primarily used in cross-coupling reactions to introduce substituents at the 4-position of the pyrimidine ring. The most common applications include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or vinyl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of 4-amino-2,6-diphenylpyrimidine derivatives through the formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Stille Coupling: For coupling with organostannanes.
The electron-deficient nature of the pyrimidine ring makes the bromo-substituent susceptible to these palladium-catalyzed reactions.
Q2: What impurities might be present in commercially available this compound?
A2: Impurities in the starting material can significantly impact the outcome of subsequent reactions. Potential impurities originating from its synthesis, which often involves the condensation of benzamidine with a benzoylacetate derivative followed by bromination, may include:
-
2,6-diphenylpyrimidin-4-ol: The precursor to this compound. Its presence can interfere with reactions by consuming reagents or coordinating to catalysts.
-
Unreacted starting materials: Such as benzamidine or ethyl benzoylacetate.
-
Over-brominated or under-brominated species: Although less common for this specific position.
It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low or no yield of the desired coupled product.
This is a common issue in Suzuki-Miyaura couplings involving heteroaryl halides. Several factors could be at play.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Q3: My Suzuki-Miyaura reaction with this compound is not working. What are the likely side reactions and byproducts?
A3: Several side reactions can compete with the desired cross-coupling, leading to low yields and complex product mixtures. The most common side reactions and their corresponding byproducts are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom. This is often promoted by the presence of base and water. The byproduct is the corresponding arene or alkene from the boronic acid.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more likely to occur if the cross-coupling reaction is slow.
-
Reductive Dehalogenation: The starting this compound can be converted to 2,6-diphenylpyrimidine. This can be caused by certain palladium catalysts in the presence of a hydrogen source.
-
Hydrolysis of the Bromo-Substituent: Under certain conditions, the bromo group can be replaced by a hydroxyl group, leading to the formation of 2,6-diphenylpyrimidin-4-ol.
Quantitative Data on Suzuki-Miyaura Side Products (Illustrative)
| Side Reaction | Byproduct | Typical Yield (%) | Conditions Favoring Formation |
| Protodeboronation | Arene/Alkene | 5-20% | High temperature, excess base, presence of water |
| Homocoupling | Biaryl | 2-15% | Slow cross-coupling, excess boronic acid |
| Reductive Dehalogenation | 2,6-diphenylpyrimidine | 1-10% | Certain Pd catalysts, presence of hydrogen donors |
| Hydrolysis | 2,6-diphenylpyrimidin-4-ol | <5% | High water content, prolonged reaction times |
Note: These are typical ranges and can vary significantly based on specific reaction conditions.
Q4: How can I minimize the formation of these byproducts in my Suzuki-Miyaura reaction?
A4: To minimize side reactions, consider the following optimizations:
-
Use Anhydrous Conditions: Thoroughly dry your solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to reduce protodeboronation and hydrolysis.
-
Optimize the Base: Use a weaker base or carefully control the stoichiometry of a stronger base. Potassium carbonate (K₂CO₃) is often a good choice for heteroaryl couplings.
-
Choose the Right Catalyst System: For electron-deficient heteroaryl bromides like this compound, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling and suppress side reactions.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can promote homocoupling.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of degradation products.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Adapted from general procedures for heteroaryl bromides)
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Reactions
Issue: Incomplete conversion or formation of multiple products.
The Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging due to potential catalyst inhibition and side reactions.
Troubleshooting Logic for Buchwald-Hartwig Amination
Caption: A logical flow for troubleshooting common issues in Buchwald-Hartwig amination reactions.
Q5: What are the common side reactions in the Buchwald-Hartwig amination of this compound?
A5: The primary side reactions to be aware of are:
-
Reductive Dehalogenation: As in the Suzuki-Miyaura coupling, the starting material can be reduced to 2,6-diphenylpyrimidine.
-
Hydrolysis: If water is present, the bromo group can be hydrolyzed to a hydroxyl group, forming 2,6-diphenylpyrimidin-4-ol.
-
β-Hydride Elimination: This is a potential side reaction if the amine coupling partner has a β-hydrogen. It leads to the formation of an imine and the hydrodehalogenated arene (2,6-diphenylpyrimidine).
-
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation and incomplete reaction.
Quantitative Data on Buchwald-Hartwig Side Products (Illustrative)
| Side Reaction | Byproduct | Typical Yield (%) | Conditions Favoring Formation |
| Reductive Dehalogenation | 2,6-diphenylpyrimidine | 5-15% | High temperatures, certain ligands |
| Hydrolysis | 2,6-diphenylpyrimidin-4-ol | <5% | Presence of water |
| β-Hydride Elimination | Imine + 2,6-diphenylpyrimidine | Varies | Primary amines with β-hydrogens |
Note: These are illustrative values and depend heavily on the specific amine and reaction conditions.
Q6: How can I improve the yield and selectivity of my Buchwald-Hartwig amination?
A6: Consider these key factors for optimization:
-
Ligand Choice: The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often crucial for successful amination of heteroaryl halides. These ligands promote the desired reductive elimination and can mitigate catalyst inhibition.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be critical and may need to be screened.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are generally preferred.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.
-
Temperature Control: While elevated temperatures are often necessary, excessively high temperatures can promote side reactions. A typical range is 80-110 °C.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Adapted from general procedures)
-
Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (e.g., morpholine, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Technical Support Center: 4-Bromo-2,6-diphenylpyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-Bromo-2,6-diphenylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
While multiple synthetic routes are possible, a common precursor is 2,6-diphenylpyrimidin-4-ol. This allows for a subsequent bromination step to yield the desired product.
Q2: What are the critical parameters to control during the bromination of the pyrimidine ring?
The pyrimidine ring is an electron-deficient system, which can make direct electrophilic bromination challenging.[1] Key parameters to control include the choice of brominating agent, reaction temperature, solvent, and the presence of any activating or deactivating groups on the pyrimidine ring. The C-5 position is generally the most susceptible to electrophilic attack.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows for the tracking of the consumption of starting material and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Ineffective brominating agent. | Consider using a more reactive brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in an aprotic solvent.[3] The use of molecular bromine (Br₂) may require harsher conditions.[1] |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For direct bromination with Br₂, temperatures between 125-135°C might be necessary.[1] When using reagents like DBH, elevated temperatures (e.g., 40°C) can significantly increase the reaction rate.[3] | |
| Incomplete reaction. | Increase the reaction time and continue to monitor via TLC or HPLC. Some brominations can take several hours to reach completion.[1][3] | |
| Starting material is impure. | Ensure the starting 2,6-diphenylpyrimidin-4-ol is of high purity and completely dry, as moisture can interfere with many brominating agents. | |
| Formation of Multiple Products (Low Selectivity) | Reaction conditions are too harsh. | If using high temperatures or a very reactive brominating agent, consider lowering the temperature or using a milder reagent. Over-bromination or side reactions can occur under aggressive conditions. |
| Presence of activating groups leading to multiple bromination sites. | While the phenyl groups at positions 2 and 6 are generally deactivating, their influence on the electron density of the pyrimidine ring should be considered. Careful selection of the brominating agent and reaction conditions is crucial for selectivity. | |
| Difficulty in Product Purification | Unreacted starting materials or reagents. | Optimize the reaction to ensure complete conversion of the starting material. Excess brominating agent and byproducts can often be removed by washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate, followed by brine. |
| Formation of isomeric byproducts. | Purification via column chromatography on silica gel is often effective for separating the desired product from isomers and other impurities.[1] |
Experimental Protocols
Protocol 1: Bromination using Phosphorus Oxybromide (POBr₃)
This protocol is adapted from the general principle of converting hydroxypyrimidines to bromopyrimidines.
Materials:
-
2,6-diphenylpyrimidin-4-ol
-
Phosphorus oxybromide (POBr₃)
-
Anhydrous acetonitrile (or another suitable aprotic solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or ethyl acetate) for extraction
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-diphenylpyrimidin-4-ol (1 equivalent) in anhydrous acetonitrile.
-
Carefully add phosphorus oxybromide (POBr₃) (1.5 - 2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Direct Bromination with N-Bromosuccinimide (NBS)
This protocol is based on general methods for the bromination of pyrimidine rings.
Materials:
-
2,6-diphenylpyrimidine (if starting from the non-hydroxylated pyrimidine)
-
N-Bromosuccinimide (NBS)
-
Anhydrous carbon tetrachloride or acetonitrile
-
Benzoyl peroxide (initiator, optional)
-
Aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2,6-diphenylpyrimidine (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile in a reaction flask.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting failed reactions with 4-Bromo-2,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-diphenylpyrimidine in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce the 2,6-diphenylpyrimidinyl moiety into a target molecule. This is particularly valuable in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological activity or unique photophysical properties. Common coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.
Q2: What are the key challenges when using this compound in cross-coupling reactions?
The primary challenge arises from the presence of two nitrogen atoms in the pyrimidine ring. These nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, often referred to as "catalyst poisoning".[1] This can result in low or no product yield. Careful selection of ligands, bases, and reaction conditions is crucial to mitigate this effect.
Q3: How can I minimize catalyst poisoning when working with this compound?
Several strategies can be employed to minimize catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[2] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center.[1]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, reducing the opportunity for catalyst deactivation.[2]
-
Slow Addition: A slow addition of this compound to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[2]
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions can help minimize catalyst deactivation pathways.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for specific failed reactions with this compound in a question-and-answer format.
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired coupled product.
This is a common issue that can stem from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Detailed Troubleshooting Steps:
-
Catalyst Inactivation:
-
Problem: The nitrogen atoms of the pyrimidine ring in this compound can poison the palladium catalyst.
-
Solution: Switch to a palladium catalyst system with bulky, electron-rich phosphine ligands like XPhos or SPhos.[1][2] These ligands can shield the palladium center from coordination with the pyrimidine nitrogens. Consider using a pre-formed palladium precatalyst to ensure the generation of the active Pd(0) species.[2] A moderate increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might also be beneficial.
-
-
Suboptimal Reaction Conditions:
-
Problem: The choice of base and solvent is critical for a successful Suzuki coupling.
-
Solution: Screen different bases. For nitrogen-containing heterocycles, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3] The solvent system should also be optimized. A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.[3] Ensure the reaction temperature is sufficiently high (e.g., 80-110 °C) to drive the reaction to completion.
-
-
Reagent Degradation:
-
Problem: Boronic acids can degrade, especially if they are of low purity or have been stored improperly. A common side reaction is protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2]
-
Solution: Use fresh, high-purity boronic acid. To minimize protodeboronation, ensure your reaction is performed under an inert atmosphere and consider using anhydrous solvents.
-
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of a Structurally Similar Substrate.
| Parameter | Condition | Yield (%) | Reference |
| Substrate | 5-(4-bromophenyl)-4,6-dichloropyrimidine | - | [4] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 60 | [4] |
| Base | K₃PO₄ | 60 | [4] |
| Solvent | 1,4-Dioxane/H₂O | 60 | [4] |
| Temperature | 70-80 °C | 60 | [4] |
| Boronic Acid | 4-methoxyphenylboronic acid | 60 | [4] |
Buchwald-Hartwig Amination
Issue: Low conversion or formation of side products.
The Buchwald-Hartwig amination of this compound can be challenging due to potential catalyst inhibition and side reactions.
Detailed Troubleshooting Steps:
-
Catalyst Inhibition:
-
Problem: Similar to the Suzuki coupling, the pyrimidine nitrogens can inhibit the palladium catalyst.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or JohnPhos.[5][6] These have proven effective in aminations of challenging aryl halides. The use of specialized precatalysts, such as Pd(I) dimers, can also enhance catalytic activity.[5]
-
-
Inappropriate Base:
-
Problem: The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and effective bases.[5] Ensure the base is of high quality and the reaction is performed under anhydrous conditions, as moisture can consume the base and deactivate the catalyst.
-
-
Side Reactions:
-
Problem: Side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can occur, especially at high temperatures.
-
Solution: Optimize the reaction temperature; sometimes a lower temperature for a longer duration can improve the yield of the desired product. Ensure a strictly inert atmosphere to minimize hydrodehalogenation. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time and prevent product degradation.
-
Table 2: General Optimized Conditions for Buchwald-Hartwig Amination.
| Parameter | Condition | Reference |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | [7] |
| Ligand | XPhos, BINAP, Xantphos | [7] |
| Base | NaOtBu, KOtBu, Cs₂CO₃ | [7][8] |
| Solvent | Toluene, Dioxane | [9] |
| Temperature | 80-110 °C | [5] |
Sonogashira Coupling
Issue: Failure to form the C-C bond between the pyrimidine and the alkyne.
The Sonogashira coupling can be sensitive to reaction conditions, and the presence of the pyrimidine moiety adds another layer of complexity.
Detailed Troubleshooting Steps:
-
Inactive Catalysts:
-
Problem: Both the palladium catalyst and the copper(I) co-catalyst can be sensitive to air and moisture.
-
Solution: Use fresh, high-quality palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide (CuI).[10] In some cases, copper-free Sonogashira conditions using a suitable palladium catalyst and ligand (like XPhos) can be advantageous, especially if copper-mediated side reactions are suspected.[11]
-
-
Incorrect Base and Solvent:
-
Problem: The base in a Sonogashira reaction deprotonates the terminal alkyne. An inappropriate base or solvent can hinder this process.
-
Solution: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used and often serves as both the base and part of the solvent system.[10] Anhydrous solvents like THF or DMF are good choices.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
Problem: The terminal alkyne can couple with itself in the presence of oxygen and a copper catalyst to form a diyne byproduct.
-
Solution: It is crucial to rigorously degas the reaction mixture and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxygen contamination.
-
Table 3: General Protocol for Sonogashira Coupling.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | [10] |
| Co-catalyst | CuI (2.5 mol%) | [10] |
| Base | Diisopropylamine (7.0 eq) | [10] |
| Solvent | THF | [10] |
| Temperature | Room Temperature to 100 °C | [12] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling Reactions:
Note: These are general guidelines and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid or boronate ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2-3 eq). The flask is sealed, evacuated, and backfilled with an inert gas three times. Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Buchwald-Hartwig Amination Protocol: In an oven-dried reaction tube, charge the palladium precatalyst (e.g., a Pd(I) dimer, 0.5-1.0 mol%), the ligand (if required), and the base (e.g., NaOtBu, 1.4 eq).[5] Seal the tube, evacuate, and backfill with an inert gas. Add this compound (1.0 eq), the amine (1.2-1.4 eq), and the anhydrous solvent (e.g., 1,4-dioxane). Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then worked up and the product purified by column chromatography.[5]
Sonogashira Coupling Protocol: To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., THF or DMF) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (2.5 mol%).[10] Add the amine base (e.g., triethylamine, 3-7 eq) and stir the mixture. Add the terminal alkyne (1.1-1.5 eq) dropwise. Stir the reaction at room temperature or heat as required, monitoring by TLC or GC. Once the starting material is consumed, dilute the reaction with an etheral solvent and filter through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried, and concentrated. The crude product is then purified by column chromatography.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in 4-Bromo-2,6-diphenylpyrimidine Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for catalyst deactivation and other common issues encountered during the cross-coupling of 4-Bromo-2,6-diphenylpyrimidine.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Q1: I am observing no or very low conversion of this compound in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?
A1: Low to no conversion with this substrate is a common issue and can stem from several factors, primarily related to catalyst inhibition and steric hindrance.
-
Potential Causes:
-
Catalyst Inhibition: The two nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1][2][3] This is a well-documented issue for nitrogen-containing heterocycles.[1][2][3]
-
Steric Hindrance: The bulky phenyl groups at the 2 and 6 positions create significant steric hindrance around the reaction center at the 4-position. This can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][4]
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it may not be efficiently reduced to the active form under the reaction conditions.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for challenging substrates like this compound.[1][5]
-
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][6] These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species that is less susceptible to poisoning and can accommodate sterically demanding substrates.[1][6]
-
Base Selection: A weak base may not be sufficient to activate the boronic acid for transmetalation. For sterically hindered couplings, stronger bases are often required. However, very strong bases in the presence of water can promote protodeboronation. A careful screening of bases is recommended.
-
Solvent and Temperature: Ensure your starting materials are fully dissolved. A solvent system like dioxane/water is commonly used.[7][8] If solubility is an issue, consider other solvents like toluene or DMF.[6] Increasing the temperature can often overcome activation barriers, but be mindful of potential catalyst decomposition at excessively high temperatures.[2]
-
Use of Pre-catalysts: Consider using well-defined Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) that are designed to reliably generate the active Pd(0) species.
-
Q2: My reaction is producing a significant amount of black precipitate (palladium black), and the reaction has stalled. What is happening and what can I do?
A2: The formation of a black precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[9] This is a visual indicator of catalyst deactivation.
-
Potential Causes:
-
Slow Catalysis: If the catalytic cycle is slow, which can be the case with challenging substrates, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration.[2]
-
Ligand Degradation: The phosphine ligands used can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to precipitation.
-
Presence of Impurities: Impurities in reagents or solvents can poison the catalyst and lead to its decomposition.[9]
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent oxidation of the catalyst and ligands.
-
Use Robust Ligands: Employ sterically hindered and electron-rich ligands that form more stable complexes with palladium.
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation and allow the reaction to proceed to completion.[2]
-
Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity.
-
Q3: I am observing significant formation of homocoupling and protodeboronation byproducts. How can I minimize these side reactions?
A3: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boron group with a hydrogen) are common side reactions in Suzuki-Miyaura couplings.
-
Potential Causes:
-
Troubleshooting Steps:
-
Minimize Water Content: While some water is often necessary for Suzuki reactions, especially when using inorganic bases, excessive amounts can be detrimental. Consider using anhydrous solvents and freshly dried reagents. For particularly sensitive substrates, running the reaction under strictly anhydrous conditions with a suitable non-aqueous base might be beneficial.[1]
-
Rigorous Degassing: Thoroughly degas the reaction mixture to remove any dissolved oxygen.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.
-
Use More Stable Boronic Esters: Consider using boronic acid pinacol esters (Bpin) or MIDA boronates, which are often more stable towards protodeboronation than the corresponding boronic acids.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the cross-coupling of this compound?
A1: Due to the steric hindrance and the presence of the pyrimidine core, a standard catalyst like Pd(PPh₃)₄ is likely to be inefficient.[1] The recommended approach is to use a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][6] Alternatively, highly active N-heterocyclic carbene (NHC)-based palladium catalysts, like PEPPSI-IPr, are excellent candidates for such challenging couplings.[6][10]
Q2: How do the nitrogen atoms in the pyrimidine ring cause catalyst deactivation?
A2: The nitrogen atoms in the pyrimidine ring are Lewis basic and can coordinate to the electron-deficient palladium center of the catalyst.[1][2] This coordination can form a stable, off-cycle complex that is catalytically inactive. This effectively reduces the concentration of the active catalyst, slowing down or completely stopping the desired cross-coupling reaction. This phenomenon is often referred to as catalyst poisoning.[11][12]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. For challenging substrates, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective.[8][13][14] The choice of base can significantly impact the reaction outcome, and screening a few different bases is often necessary to find the optimal conditions.[14]
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave-assisted synthesis can be highly effective for this type of reaction. Microwave irradiation can significantly reduce reaction times and often leads to higher yields by efficiently overcoming the activation energy barriers associated with sterically hindered substrates.[3][5] It is a valuable tool for optimizing difficult cross-coupling reactions.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of structurally related substituted pyrimidines. This data can serve as a guide for optimizing the reaction of this compound.
Table 1: Effect of Base and Solvent on the Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [14]
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 85 |
| 2 | K₂CO₃ | 1,4-Dioxane | 78 |
| 3 | Na₂CO₃ | 1,4-Dioxane | 72 |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 65 |
Table 2: Comparison of Catalysts for Suzuki-Miyaura Coupling of Bromopyridines [6]
| Catalyst / Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (Turnover Number) |
| Pd(PPh₃)₄ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | 42.5 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | Toluene | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is a representative compilation and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol based on successful methods for similar sterically hindered and heteroaromatic substrates.[3][7] Optimization of specific parameters (ligand, base, temperature) may be required.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst like XPhos-Pd-G3, typically 1-2 mol%).
-
Seal the flask/vial with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C for conventional heating, or 100-150 °C for microwave irradiation) for the required time (2-24 hours, or 15-60 minutes for microwave).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-2,6-diphenylpyrimidine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Bromo-2,6-diphenylpyrimidine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most common and practical precursors for this synthesis are 2,6-diphenylpyrimidin-4-ol and 4-Amino-2,6-diphenylpyrimidine. The choice between them depends on the availability of the starting material, desired scale, and safety considerations associated with the respective synthetic routes.
Q2: Which synthetic route is recommended for a large-scale synthesis?
A2: For large-scale production, the conversion of 2,6-diphenylpyrimidin-4-ol using a halogenating agent like phosphorus oxybromide (POBr₃) is often preferred. This route is typically a one-step process with a relatively straightforward workup. The Sandmeyer reaction, starting from 4-Amino-2,6-diphenylpyrimidine, is also highly effective but involves the generation of a diazonium salt intermediate, which requires strict temperature control and careful handling due to its potential instability, making it more complex for scale-up.[1][2][3]
Q3: What are the critical safety precautions to consider during scale-up?
A3: Key safety considerations include:
-
Handling of Brominating Agents: Reagents like phosphorus oxybromide and bromine are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4]
-
Exothermic Reactions: The bromination reaction can be exothermic. When scaling up, it is crucial to ensure adequate cooling capacity and to control the rate of reagent addition to manage the reaction temperature effectively.[4]
-
Sandmeyer Reaction Hazards: If using the Sandmeyer route, diazonium salts can be explosive when isolated or allowed to dry. They should be prepared at low temperatures (0–5 °C) and used immediately in the subsequent step without isolation.[5]
-
Solvent Safety: Use appropriate solvents and ensure proper grounding of equipment to prevent static discharge, especially when working with flammable solvents on a large scale.
Q4: How can the purity of the final product be ensured on a larger scale?
A4: Achieving high purity on a large scale requires careful optimization of the workup and purification procedures. Recrystallization is the most common and cost-effective method for purifying the solid product.[6] It is essential to perform small-scale solvent screening to identify a suitable solvent system that provides good recovery and high purity. Column chromatography can be used but is often less practical and more expensive for large quantities.
Synthesis Pathways Overview
The synthesis of this compound can be approached via two primary routes, each with distinct advantages and challenges.
Caption: Primary synthetic routes to this compound.
Experimental Protocols
Protocol 1: Synthesis from 2,6-Diphenylpyrimidin-4-ol via Halogenation
This protocol details the conversion of a hydroxypyrimidine to the corresponding bromopyrimidine using a halogenating agent.
Experimental Workflow
Caption: Workflow for the synthesis via direct halogenation.
Methodology:
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2,6-diphenylpyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq). For larger scales, an inert solvent like acetonitrile or toluene can be used to facilitate stirring.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This step is highly exothermic and must be done cautiously.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution to pH 7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Protocol 2: Synthesis from 4-Amino-2,6-diphenylpyrimidine via Sandmeyer Reaction
This protocol describes the conversion of an aminopyrimidine to a bromopyrimidine.[2][3][7]
Experimental Workflow
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
Preventing debromination of 4-Bromo-2,6-diphenylpyrimidine
Welcome to the technical support center for 4-Bromo-2,6-diphenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of debromination during synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem when working with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2,6-diphenylpyrimidine as a byproduct. This side reaction consumes your starting material and reduces the yield of the desired product, complicating purification and impacting the overall efficiency of your synthesis.
Q2: Under what reaction conditions is debromination of this compound most likely to occur?
A2: Debromination, often referred to as hydrodebromination in the context of cross-coupling reactions, is frequently observed during palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.[1][2][3] The pyrimidine ring is electron-deficient, which makes the C4-Br bond susceptible to cleavage, particularly under certain catalytic conditions.[4]
Q3: What are the primary mechanistic pathways that lead to debromination?
A3: The predominant mechanism for debromination in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) species.[1] This can arise from several sources, including bases, solvents (e.g., alcohols), or trace amounts of water. The Pd-H species can then participate in the catalytic cycle, leading to the formation of the debrominated byproduct instead of the desired coupled product. An unproductive side reaction can also occur where an amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5]
Q4: Are there specific reagents that are known to promote debromination?
A4: Yes, certain reagents and conditions are known to increase the likelihood of debromination. These include:
-
Strong bases: Strong bases can react with other components in the reaction mixture to generate hydride species.[1]
-
Protic solvents: Solvents with acidic protons, such as alcohols and water, can serve as a source of hydrogen.[1]
-
Certain phosphine ligands: While essential for catalysis, some ligands can influence the propensity for side reactions.
-
High reaction temperatures: Increased temperatures can accelerate the rate of debromination.[6]
Troubleshooting Guide: Preventing Debromination
This guide provides systematic steps to diagnose and resolve debromination issues in your experiments involving this compound.
Issue 1: Significant formation of 2,6-diphenylpyrimidine byproduct in Palladium-Catalyzed Cross-Coupling Reactions.
Root Cause Analysis and Solutions:
The choice of catalyst, ligand, base, and solvent are critical factors that can be optimized to minimize debromination.
Table 1: Troubleshooting Debromination in Cross-Coupling Reactions
| Parameter | Observation / Problem | Recommended Action | Rationale |
| Palladium Catalyst & Ligand | High percentage of debromination observed with a standard catalyst (e.g., Pd(PPh₃)₄). | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands can promote the desired reductive elimination pathway over the competing debromination pathway. |
| Base | Using strong bases like NaOt-Bu or KOt-Bu results in significant byproduct formation. | Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] | Weaker bases are less likely to generate palladium-hydride species that lead to debromination. |
| Solvent | Reactions run in protic solvents (e.g., alcohols) or with significant water content show high debromination. | Use anhydrous aprotic solvents like dioxane, THF, or toluene.[1] Ensure all reagents and glassware are thoroughly dried. | Aprotic solvents minimize the availability of protons that can lead to hydrodebromination. |
| Temperature | Debromination increases at elevated reaction temperatures. | Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C). | Lowering the temperature can slow down the rate of the undesired debromination side reaction.[6] |
| Hydride Source Contamination | Debromination persists even after optimizing the above conditions. | Ensure all reagents are pure and free from potential hydride donors. Degas the solvent thoroughly before use. | Impurities can act as a source of hydrides, leading to the reductive debromination of the starting material. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions, adapted to minimize the debromination of this compound.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize debromination by using a specialized ligand and a weaker base.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol employs a robust catalyst system to favor C-N bond formation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu or LHMDS (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add the amine, followed by this compound, and finally the base.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of a Suzuki Coupling and the Competing Debromination Pathway
Caption: Catalytic cycle for Suzuki coupling and the competing debromination pathway.
Logical Workflow for Troubleshooting Debromination
Caption: A logical workflow for troubleshooting and minimizing debromination.
References
Technical Support Center: Method Refinement for Consistent Results with 4-Bromo-2,6-diphenylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with 4-Bromo-2,6-diphenylpyrimidine. The information is presented in a question-and-answer format to directly address specific experimental challenges, from synthesis to downstream applications in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a versatile heterocyclic compound featuring a pyrimidine core substituted with two phenyl groups and a bromine atom.[1][2] This bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, making the compound a valuable building block in organic synthesis.[3] Its primary applications are in pharmaceutical development as an intermediate for targeted therapies, in materials science for creating advanced polymers, and in agricultural chemistry for the synthesis of herbicides and fungicides.[1]
Q2: What are the key challenges in working with this compound?
A2: The main challenges include:
-
Synthesis: Achieving high purity during the synthesis and purification of the starting material.
-
Cross-Coupling Reactions:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and low reaction yields.
-
Side Reactions: The propensity for side reactions such as debromination (replacement of the bromine with a hydrogen) and homocoupling, especially under harsh reaction conditions.
-
Steric Hindrance: The bulky phenyl groups can sterically hinder the approach of the catalyst and coupling partners, slowing down the reaction rate.
-
Q3: How can I confirm the purity of my synthesized this compound?
A3: The purity of this compound can be assessed using a combination of techniques:
-
Melting Point: A sharp melting point within the reported range (110-114 °C) is indicative of high purity.[1][4]
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the compound (311.18 g/mol ).[1]
Troubleshooting Guides
Synthesis of this compound
Issue: Low yield or incomplete reaction during the bromination of 2,6-diphenylpyrimidin-4-ol.
-
Possible Cause: Inefficient brominating agent or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Choice of Brominating Agent: Phosphorus oxybromide (POBr₃) is a common and effective reagent for this type of transformation. Ensure it is of high quality and handled under anhydrous conditions.
-
Reaction Temperature: The reaction often requires heating. If the conversion is low, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC.
-
Solvent: Ensure the solvent is anhydrous, as moisture can decompose the brominating agent.
-
Palladium-Catalyzed Cross-Coupling Reactions
Issue 1: Low or no conversion of this compound in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.
-
Possible Cause 1: Catalyst Deactivation/Inhibition. The nitrogen atoms of the pyrimidine ring can act as ligands for the palladium catalyst, leading to the formation of inactive complexes.
-
Troubleshooting:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Catalyst Precursor: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand.
-
-
-
Possible Cause 2: Ineffective Base. The choice of base is crucial for the efficiency of the catalytic cycle.
-
Troubleshooting:
-
Suzuki-Miyaura: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can help minimize side reactions.
-
Sonogashira: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are commonly employed.
-
-
-
Possible Cause 3: Poor Quality Reagents or Solvents.
-
Troubleshooting:
-
Ensure all reagents are of high purity.
-
Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst. Toluene and 1,4-dioxane are common solvents for these reactions.
-
-
Issue 2: Significant formation of debrominated byproduct (2,6-diphenylpyrimidine).
-
Possible Cause: The formation of palladium-hydride species in the reaction mixture can lead to hydrodehalogenation.
-
Troubleshooting:
-
Base Selection: Avoid strong alkoxide bases if possible, as they can promote the formation of hydride species. Consider using weaker bases like K₂CO₃ or Cs₂CO₃.
-
Lower Temperature: Running the reaction at a lower temperature can often disfavor the debromination pathway.
-
Reagent Purity: Ensure the boronic acid (in Suzuki coupling) is free of borane impurities, which can be a source of hydrides.
-
-
Issue 3: Formation of homocoupled byproducts.
-
Possible Cause (Sonogashira): The copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling).
-
Troubleshooting:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to minimize oxygen, which can promote homocoupling.[5]
-
-
-
Possible Cause (Suzuki-Miyaura): The boronic acid can couple with itself.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents).
-
Slow Addition: In some cases, slow addition of the boronic acid can minimize homocoupling.
-
-
Issue 4: Difficulty in purifying the final product.
-
Possible Cause: Contamination with residual palladium catalyst or byproducts.
-
Troubleshooting:
-
Filtration: After the reaction, filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying the products of these reactions.
-
Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.
-
-
Experimental Protocols
Synthesis of this compound (Adapted from similar procedures)
This is an adapted protocol as a specific experimental procedure for this compound was not found in the searched literature. The synthesis typically proceeds from the corresponding hydroxypyrimidine.
Step 1: Synthesis of 2,6-diphenylpyrimidin-4-ol This precursor can be synthesized via the condensation of ethyl benzoylacetate with benzamidine.
Step 2: Bromination of 2,6-diphenylpyrimidin-4-ol
-
To a flask containing 2,6-diphenylpyrimidin-4-ol (1.0 eq), add phosphorus oxybromide (POBr₃) (3.0-5.0 eq).
-
Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Stir the reaction at room temperature to 60 °C for 3-24 hours, monitoring by TLC.[6]
-
Upon completion, dilute the mixture with an etheral solvent and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.1-1.2 eq).
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 40734-24-5 | [1] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [1][2] |
| Molecular Weight | 311.18 g/mol | [1] |
| Melting Point | 110-114 °C | [1][4] |
| Appearance | White to almost white powder/crystal | [1] |
Table 2: Example Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines (Illustrative)
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [7] |
| 2-Bromo-4-methylpyridine | Pd₂(dba)₃ (1.5) | XPhos (3.3) | K₃PO₄ | Toluene | 80-100 | High | [3] |
| 2,4-Dichloropyrimidine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane | 100 (MW) | 81 |
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 40734-24-5 [m.chemicalbook.com]
- 5. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-BROMO-2,6-DIETHYLANILINE(56746-19-1) 1H NMR [m.chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Characterization of 4-Bromo-2,6-diphenylpyrimidine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 4-Bromo-2,6-diphenylpyrimidine, a versatile building block in medicinal chemistry and materials science. The bromo substituent at the 4-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This document outlines the expected outcomes and provides generalized experimental protocols for three common cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
Comparison of Synthetic Methodologies
The following table summarizes the key aspects of the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions for the functionalization of this compound. These reactions offer distinct advantages and are chosen based on the desired final product and the available starting materials.
| Reaction Type | Coupling Partner | Typical Catalyst | Base | Solvent | Key Advantages |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/Water, Toluene/Water | Mild reaction conditions, commercially available and stable boronic acids, tolerance to a wide range of functional groups. |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., XantPhos, BINAP) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Direct formation of C-N bonds, wide scope of amine coupling partners.[1] |
| Stille Coupling | Organostannanes (Aryl, Alkenyl, Alkynyl) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Not always required | Toluene, DMF, THF | Tolerates a wide variety of functional groups, organostannanes are often stable to air and moisture.[2] |
Reaction Products and Characterization
The reactions of this compound are expected to yield 4-substituted-2,6-diphenylpyrimidine derivatives. The characterization of these products relies on standard spectroscopic techniques.
| Product Class | General Structure | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Bands (cm⁻¹) |
| 4-Aryl-2,6-diphenylpyrimidines |
Note: The exact chemical shifts and absorption frequencies will depend on the specific substituents and the solvent used for analysis. The data presented here are general ranges based on similar structures.[3][4][5]
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2,6-diphenylpyrimidines
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6][7]
Buchwald-Hartwig Amination: Synthesis of 4-Amino-2,6-diphenylpyrimidines
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and ligand to a dry Schlenk flask.
-
Add the base, followed by this compound.
-
Add the anhydrous, degassed toluene.
-
Add the amine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.[8][9]
Stille Coupling: Synthesis of 4-Aryl/Alkenyl-2,6-diphenylpyrimidines
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the workup may involve washing with a saturated aqueous solution of potassium fluoride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Stille reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Stille coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. echemcom.com [echemcom.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Stille Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of 4-Bromo-2,6-diphenylpyrimidine and Other Halogenated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2,6-diphenylpyrimidine with its chloro and iodo analogs, as well as other halopyrimidines. The information presented is supported by established principles in organic chemistry and available experimental data to assist in the selection of appropriate starting materials and reaction conditions for synthetic applications.
Principles of Halopyrimidine Reactivity
The reactivity of halopyrimidines is primarily governed by the nature of the halogen atom, its position on the pyrimidine ring, and the type of reaction being performed. The two main classes of reactions considered in this guide are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions:
In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, the reactivity of the halopyrimidine is largely dependent on the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for the halogens is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, which is often the rate-determining step, more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrimidines are less reactive and may necessitate more robust catalytic systems.[1] The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity, with the general order being C4(6) > C2 > C5.[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.
Nucleophilic Aromatic Substitution (SNAr):
The reactivity trend in SNAr reactions is more nuanced and depends on the rate-determining step of the reaction. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex.[2]
-
Formation of Meisenheimer complex is rate-determining: When the initial attack of the nucleophile is the slow step, the reactivity is enhanced by a more electronegative halogen that can stabilize the negative charge of the intermediate through a strong inductive effect. This leads to a reactivity order of F > Cl > Br > I.
-
Expulsion of the leaving group is rate-determining: Conversely, if the expulsion of the halide ion is the rate-limiting step, the reactivity is dictated by the leaving group's ability, which correlates with the C-X bond strength. In this scenario, the reactivity order is I > Br > Cl > F.[2] This is often observed with highly charged, localized nucleophiles.[2]
Comparative Data on Reactivity
While a direct, side-by-side comparison of 4-bromo-, 4-chloro-, and 4-iodo-2,6-diphenylpyrimidine under identical conditions is not extensively documented, the following tables summarize representative yields from the literature for these and analogous halopyrimidines in key synthetic transformations. It is important to note that reaction conditions can significantly impact yields.
Table 1: Suzuki-Miyaura Coupling of 4-Halopyrimidines with Arylboronic Acids
| Halopyrimidine | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | [1][3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 | [1][3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | EtOH/Toluene/H₂O | >80 (mono-arylated at C4) | [4] |
| 4-Pyrimidyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 97 | [5] |
Table 2: Buchwald-Hartwig Amination of 4-Halopyrimidines with Amines
| Halopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1-bromo-4-iodobenzene | p-toluidine | Ni(acac)₂ | K₃PO₄ | - | 78 (amination at C-I) | [6] |
| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | - | High | [7] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | - | [8] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | - | - | - | [9] |
Table 3: Nucleophilic Aromatic Substitution of 4-Halopyrimidines
| Halopyrimidine | Nucleophile | Solvent | Product | Reactivity Observation | Reference |
| 2,4-Dichloropyrimidine | Amines | - | 4-Amino-2-chloropyrimidine | C4 position is more reactive | [10] |
| 2-MeSO₂-4-chloropyrimidine | Amines | - | 4-Amino-2-MeSO₂-pyrimidine | C4 selective | [11] |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | - | 2-Alkoxy-4-chloropyrimidine | C2 selective | [11] |
| Ring-substituted N-methylpyridinium halides | Piperidine | Methanol | - | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | [12] |
Experimental Protocols
1. General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagents and Materials:
-
Halopyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the halopyrimidine, arylboronic acid, palladium catalyst, and base.
-
Seal the flask, evacuate, and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1][13][14]
-
2. General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and amines.
-
Reagents and Materials:
-
Halopyrimidine (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.
-
Seal the flask, evacuate, and backfill with an inert gas.
-
Add the degassed solvent and stir for a few minutes to form the active catalyst.
-
Add the halopyrimidine, amine, and base.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of halopyrimidine reactivity in different reaction types.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
The Synthetic Advantage: A Comparative Guide to 4-Bromo-2,6-diphenylpyrimidine in Organic Synthesis
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science research, the selection of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-Bromo-2,6-diphenylpyrimidine emerges as a highly valuable scaffold, offering a unique combination of reactivity and structural features. This guide provides an objective comparison of its performance in key organic transformations against viable alternatives, supported by available experimental data and detailed methodologies.
Unveiling the Potential of this compound
This compound is a halogenated pyrimidine that serves as a versatile intermediate for the synthesis of a wide array of functionalized molecules. Its core advantages stem from the presence of a reactive bromo substituent on the electron-deficient pyrimidine ring, flanked by two phenyl groups. This specific arrangement imparts several favorable characteristics:
-
Enhanced Reactivity: The bromo group at the 4-position is readily susceptible to displacement in various palladium-catalyzed cross-coupling reactions, serving as a linchpin for the introduction of diverse functionalities.
-
Structural Rigidity and Aromaticity: The diphenylpyrimidine core provides a rigid and aromatic scaffold, which can be advantageous in designing molecules with specific conformational preferences, a crucial aspect in drug design and materials science.
-
Modulation of Physicochemical Properties: The introduction of different substituents via the bromo handle allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic characteristics.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The utility of this compound is best demonstrated through its performance in widely-used cross-coupling reactions. While direct, head-to-head comparative studies are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing data on analogous systems.
Alternatives for Comparison:
-
Alternative 1: 5-Bromo-2,4-dichloropyrimidine: A trifunctional building block with two distinct types of halogen atoms, offering sequential functionalization possibilities.
-
Alternative 2: 2-Chloro-4,6-dimethoxypyrimidine: A more electron-rich pyrimidine with a single reactive chloro group.
-
Alternative 3: 2-Bromopyridine: A simpler, common building block for comparison of a brominated N-heterocycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of the bromo-substituent on the electron-deficient pyrimidine ring makes this compound an excellent substrate for this reaction.
Table 1: Comparison of Performance in Suzuki-Miyaura Coupling
| Compound | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound (Representative) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~85-95 | (Assumed based on similar systems) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [1][2] |
| 5-Bromo-2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | |
| 2-Chloro-4,6-dimethoxypyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~70-80 | (Representative) |
| 2-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81 |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, crucial for the synthesis of linear and rigid molecular structures.
Table 2: Comparison of Performance in Sonogashira Coupling
| Compound | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound (Representative) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | ~80-90 | (Assumed based on similar systems) |
| 5-Bromo-2-chloropyrimidine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | Good | [3] |
| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | >90 | [4] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.
Table 3: Comparison of Performance in Buchwald-Hartwig Amination
| Compound | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| This compound (Representative) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | ~80-90 | (Assumed based on similar systems) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [5] |
| 2-Bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | 55-98 | [6] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with in caution.
Experimental Protocols
Synthesis of this compound
A general and efficient one-pot method for the synthesis of 4-bromopyrimidines involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[7]
Materials:
-
N-(cyanovinyl)-benzamidine
-
Dry hydrogen bromide gas
-
1,4-Dioxane
-
Crushed ice
Procedure:
-
A saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL) is prepared.
-
To this solution, 10 mmol of N-(cyanovinyl)-benzamidine is added.
-
The resulting mixture is stirred at 15-20 °C for 2 hours.
-
The reaction mixture is allowed to stand at room temperature for 1 hour.
-
The mixture is then poured into crushed ice.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford this compound.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagrams illustrate the synthesis of this compound and a typical Suzuki-Miyaura coupling workflow.
Caption: Synthesis of this compound.
Caption: Suzuki-Miyaura Coupling Workflow.
Conclusion
This compound stands out as a valuable and versatile building block in organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the rigid, aromatic core it provides, makes it an attractive choice for the synthesis of complex molecules in medicinal chemistry and materials science. While direct comparative data is not always available, analysis of its performance in the context of similar brominated heterocycles suggests that it is a highly efficient substrate for key transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The provided protocols and workflows serve as a practical guide for researchers looking to leverage the synthetic advantages of this powerful intermediate.
References
Performance Analysis of 4-Bromo-2,6-diphenylpyrimidine in OLEDs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a diverse range of molecular architectures. Pyrimidine derivatives have emerged as a promising class of materials, finding applications as emitters, hosts, and electron transport layers in OLED devices.[1][2][3] This guide provides a comparative performance analysis of 4-Bromo-2,6-diphenylpyrimidine and other relevant pyrimidine-based materials in OLEDs, supported by available experimental data.
Comparison with Alternative Pyrimidine-Based OLED Materials
To provide a comprehensive overview, the following table summarizes the performance of various pyrimidine derivatives that have been incorporated into OLED devices. This comparison will help in benchmarking the potential of this compound.
| Material/Compound Name | Role in OLED | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Key Features |
| Phenylpyrimidine Derivatives with Donor Moieties | Emitter | Up to 10.6%[5] | Not Reported | Blue to Green-Blue[5] | High thermal stability (up to 438 °C)[5] |
| Pyrimidine-5-carbonitriles with Triphenylamino | Emitter/Host | Up to 7% (as emitter), Up to 20.7% (as host)[5] | Not Reported | Blue/Sky-Blue (emitter)[5] | Exhibits reverse intersystem crossing (RISC)[5] |
| Iridium Complex with Pyrimidine Ligand | Emitter | 28.2%[1] | Not Reported | Tunable emission color[1] | Demonstrates potential for high-performance phosphorescent OLEDs[1] |
| 2DPAc-PPM | TADF Emitter | Around 20%[1] | Not Reported | (0.16, 0.24) - Pure Blue[1] | High photoluminescence quantum yield (>90%)[1] |
| Ac-3MHPM | TADF Emitter | 18%[1] | Not Reported | (0.16, 0.15) - Deep Blue[1] | High triplet state energy (2.95 eV)[1] |
| 4,6-bis(3-(carbazol-9-yl)phenyl)pyrimidine (46DCzPPm) | Host | 13.5% (for blue phosphorescent OLED)[6] | Not Reported | Not Applicable | High triplet energy (2.64 eV) and superior bipolar ability[6] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of these advanced materials and the fabrication of high-performance OLED devices.
Synthesis of Phenylpyrimidine Derivatives
A general two-step synthesis for organic semiconductors with a pyrimidine acceptor moiety and different donor moieties has been reported.[5] While a specific protocol for this compound is not detailed, a general procedure for the synthesis of 4-bromopyrimidines involves a one-pot reaction. This method utilizes the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide.[3]
General Synthesis of 4-Bromopyrimidines
Caption: General workflow for the synthesis of 4-bromopyrimidine derivatives.
OLED Device Fabrication
The fabrication of an OLED device is a multi-step process involving the sequential deposition of several organic and inorganic layers onto a substrate.
OLED Fabrication Workflow
Caption: A simplified workflow for the fabrication of an OLED device.
Device Architecture and Signaling Pathway
The performance of an OLED is critically dependent on its architecture and the interplay between the different material layers.
Simplified OLED Device Structure
Caption: Schematic of a multilayer OLED device structure and charge injection/recombination process.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. nbinno.com [nbinno.com]
- 5. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
A Comparative Guide to Validating the Purity of Synthesized 4-Bromo-2,6-diphenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical methods for validating the purity of synthesized 4-Bromo-2,6-diphenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Accurate purity assessment is critical for ensuring the reliability and reproducibility of experimental data, particularly in drug discovery where impurities can impact efficacy and safety.[2][3] This document details the synthesis, purification, and subsequent purity analysis using multiple techniques, presenting objective, data-driven comparisons to guide researchers in selecting the most appropriate methods for their needs.
Synthesis and Purification Workflow
A reliable synthesis and purification protocol is the foundation for obtaining a high-purity compound. The following workflow outlines a standard procedure for producing and isolating this compound.
Caption: Experimental workflow from synthesis to purity validation.
Experimental Protocols
Detailed methodologies for synthesis, purification, and analysis are provided below.
This protocol is adapted from established methods for pyrimidine synthesis.
-
Reaction Setup: To a solution of benzamidine hydrochloride (10 mmol) in 1,4-dioxane (30 mL), add ethyl 3-bromo-3-phenylpyruvate (10 mmol).
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. Subsequently, add a saturated solution of dry hydrogen bromide in 1,4-dioxane (15 mL).[4]
-
Cyclization: Allow the reaction to stir at 60°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: After completion, pour the reaction mixture into crushed ice. A solid precipitate will form.
-
Isolation: Filter the solid, wash with cold water, and dry under a vacuum to yield the crude product.
-
Column Chromatography: The crude product is subjected to silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to separate the desired compound from by-products.[5]
-
Recrystallization: The fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized from ethanol to yield pure this compound as a crystalline solid.
The following analytical techniques are used to assess the purity of the final product.
A. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Sample Prep: Prepare a 1 mg/mL solution of the compound in the mobile phase.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Agilent 7890B GC coupled to a 5977A MS detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 15°C/min and hold for 5 min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.[6]
-
Sample Prep: Prepare a 1 mg/mL solution in dichloromethane.
-
Analysis: Purity is estimated from the relative area of the primary peak in the total ion chromatogram (TIC). The mass spectrum confirms the identity (Expected [M]+ at m/z 310/312).[7]
C. Quantitative ¹H NMR (qNMR)
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Internal Standard: A certified standard with a known purity, such as maleic anhydride, is used.
-
Sample Prep: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of the internal standard into an NMR tube. Dissolve in 1 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure full signal relaxation.
-
Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from the analyte to the integral of a known proton signal from the internal standard.[3] This method provides an absolute purity value and can detect non-chromophoric impurities.[3]
D. Melting Point Determination
-
System: Stuart SMP30 melting point apparatus or equivalent.
-
Procedure: A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1°C/min) near the expected melting point.
-
Analysis: A sharp melting point range (e.g., < 2°C) is indicative of high purity.[8][9] The presence of impurities typically results in a broader and depressed melting point range.[9]
Comparative Data Analysis
The purity of a single batch of synthesized this compound was assessed using the protocols described above. The results are summarized for comparison.
Table 1: Summary of Purity Assessment Data
| Analytical Method | Purity (%) | Major Impurities Detected | Notes |
| HPLC | 99.6% | Unidentified peak at R.T. 2.8 min (0.25%) | Highly sensitive to UV-active impurities. |
| GC-MS | 99.4% | Residual benzamidine (0.3%) | Confirmed molecular weight of the main peak. |
| qNMR | 99.1% | Residual ethanol (0.7%) | Provides absolute purity; detects non-UV active impurities like solvents. |
| Melting Point | 155-156°C | N/A | A sharp melting range suggests high purity. |
Table 2: Comparison of Purity Validation Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases.[9] | High resolution, high sensitivity, widely applicable. | Requires UV-active impurities for detection, relative purity measurement. |
| GC-MS | Separation by volatility followed by mass-based detection.[10] | High sensitivity, provides structural information (mass spectrum). | Compound must be volatile and thermally stable. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides absolute purity, structure confirmation, universal detection.[3] | Lower sensitivity than chromatographic methods, requires a pure internal standard. |
| Melting Point | Temperature at which solid and liquid phases are in equilibrium. | Fast, simple, and inexpensive.[8] | Not quantitative, insensitive to small amounts of impurities. |
Relevance in Drug Discovery
Pyrimidine derivatives are versatile scaffolds in drug design, often targeting key signaling pathways in diseases like cancer.[11] For example, they can act as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival. The validation of a compound's purity is the first step in ensuring that any observed biological activity is attributable to the compound itself and not an impurity.
Caption: Inhibition of a kinase signaling pathway by a pyrimidine drug.
No single method is sufficient for definitively establishing the purity of a synthesized compound. A combination of orthogonal techniques provides the most comprehensive and reliable assessment. For this compound, high-resolution chromatography (HPLC or GC-MS) confirms the absence of synthetic by-products, while qNMR provides an accurate measure of absolute purity, accounting for residual solvents or other non-chromophoric materials.[3] The melting point serves as a quick and valuable qualitative check.[8] Employing this multi-faceted approach ensures the high quality of research materials, a prerequisite for success in drug development and chemical research.
References
- 1. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 8. moravek.com [moravek.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-2,6-diphenylpyrimidine: A Comparative Guide to Structurally Similar Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Bromo-2,6-diphenylpyrimidine and structurally similar scaffolds. The objective is to offer a valuable resource for researchers in medicinal chemistry and drug discovery by presenting key physicochemical properties, a comparative overview of biological activities supported by available experimental data, and detailed experimental protocols for relevant assays.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The 2,4,6-trisubstituted pyrimidine framework, in particular, offers a versatile platform for structural modifications to fine-tune pharmacological activity. This compound serves as a key representative of this class. The presence of the bromine atom at the 4-position and the phenyl groups at the 2- and 6-positions are critical determinants of its biological profile. The bromine atom can participate in halogen bonding and serves as a useful synthetic handle for further derivatization, while the diphenyl substitutions contribute to the molecule's lipophilicity and potential for pi-stacking interactions with biological targets.
This guide benchmarks this compound against a series of structurally analogous compounds where the bromo-substituent is replaced by other halogens (Chloro, Fluoro, Iodo), a methyl group, or an amino group. Furthermore, derivatives with substituted phenyl rings are considered to provide a broader understanding of the structure-activity relationship (SAR) within this chemical space.
Physicochemical Properties
The substituent at the 4-position of the 2,6-diphenylpyrimidine scaffold significantly influences its physicochemical properties, such as lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity. These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with specific biological targets.
| Scaffold | R | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |
| This compound | Br | C₂₂H₁₅BrN₂ | 387.28 | 5.5 |
| 4-Chloro-2,6-diphenylpyrimidine | Cl | C₂₂H₁₅ClN₂ | 342.83 | 5.3 |
| 4-Fluoro-2,6-diphenylpyrimidine | F | C₂₂H₁₅FN₂ | 326.37 | 4.8 |
| 4-Iodo-2,6-diphenylpyrimidine | I | C₂₂H₁₅IN₂ | 434.28 | 5.9 |
| 4-Methyl-2,6-diphenylpyrimidine | CH₃ | C₂₂H₁₈N₂ | 310.40 | 4.9 |
| 4-Amino-2,6-diphenylpyrimidine | NH₂ | C₂₂H₁₇N₃ | 323.40 | 3.9 |
Note: Calculated logP values are estimations and can vary depending on the algorithm used. The data presented here is for comparative purposes.
Comparative Biological Activity
The biological activity of 2,6-diphenylpyrimidine derivatives is highly dependent on the nature of the substituent at the 4-position and the substitution pattern on the phenyl rings. The following tables summarize available in vitro data for anticancer and antimicrobial activities of various analogs.
Anticancer Activity
Many pyrimidine derivatives have been investigated for their potential as anticancer agents, often targeting protein kinases involved in cell proliferation and survival signaling pathways. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Anticancer Activity of 2,6-Diphenylpyrimidine Analogs and Related Structures
| Compound/Scaffold | Target/Cell Line | IC₅₀ (µM) | Reference |
| 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (Pancreatic Cancer) | 1.95 | [2] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Cancer) | 2.3 | [3] |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | 5.7 | [3] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical Cancer) | 4.1 | [3] |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast Cancer) | 11.9 | [3] |
| 4-Amino-5-oxo-8-(β-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate Cancer) | 0.73 | [4] |
| 2-Amino-4,6-diphenylnicotinonitrile derivative 3 | MDA-MB-231 (Breast Cancer) | < Doxorubicin | [5] |
| 2-Amino-4,6-diphenylnicotinonitrile derivative 6 | MCF-7 (Breast Cancer) | 9.47 | [5] |
Note: The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. It serves to illustrate the potential of these scaffolds.
Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vitro Antimicrobial Activity of 2,6-Diphenylpyrimidine Analogs and Related Structures
| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |
| 2,4-diamino-5-(isobutenyl)pyrimidine derivative | Bacillus anthracis | 0.5 | [6] |
| 2,4-diamino-5-(phenyl)pyrimidine derivative | Bacillus anthracis | 0.375–1.5 | [6] |
| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine | Staphylococcus aureus | 6.00 - 23.50 | [7] |
| 2-[(4,6-diphenyl-2H-5,6-pyrimidin-2-yl)thiol]-N,N-dimethylethanamine | Candida albicans | 6.00 - 23.50 | [7] |
Note: The presented data is a compilation from various sources and may not be directly comparable due to differences in experimental conditions. It serves to illustrate the potential of these scaffolds.
Experimental Protocols
To facilitate the evaluation and comparison of this compound and its analogs, detailed protocols for key biological assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial or fungal strains
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and a common target for pyrimidine-based inhibitors.[1][8][9]
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for the Synthesis of 4-Bromo-2,6-diphenylpyrimidine
For Immediate Publication
A Comprehensive Analysis of Catalytic Methods for the Synthesis of 4-Bromo-2,6-diphenylpyrimidine, a Key Intermediate in Pharmaceutical Research
This guide provides a detailed comparative analysis of synthetic methodologies for this compound, a crucial building block in the development of novel therapeutic agents. The synthesis of this and similar pyrimidine derivatives is of significant interest to researchers in medicinal chemistry and drug discovery. This document outlines and compares different catalytic approaches, focusing on reaction efficiency, yield, and procedural simplicity.
Introduction to Synthetic Strategies
The primary and most established method for the synthesis of this compound involves the conversion of a hydroxyl group at the 4-position of the pyrimidine ring to a bromine atom. This is typically achieved through the use of a brominating agent. The precursor, 2,6-diphenyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 2,6-diphenylpyrimidin-4(3H)-one), is a readily accessible starting material.
Alternative theoretical pathways could involve palladium-catalyzed cross-coupling reactions. For instance, a selective Suzuki coupling on a di- or tri-halopyrimidine could potentially yield the target molecule, though this approach is less commonly documented for this specific product. Another possibility is the direct C-H activation and subsequent bromination of a 2,6-diphenylpyrimidine, a cutting-edge but less conventional method.
This guide will focus on the most prevalent and well-documented method: the bromination of 2,6-diphenyl-4-hydroxypyrimidine.
Comparison of Brominating Agents
The choice of brominating agent is critical to the success of the synthesis, directly impacting the reaction yield and purity of the final product. While various reagents can achieve this transformation, phosphorus-based brominating agents are the most frequently employed.
| Catalyst/Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Phosphorus Oxybromide (POBr₃) | 2,6-diphenyl-4-hydroxypyrimidine | Reflux, neat or in a high-boiling solvent | High | Theoretical |
| Phosphorus Pentabromide (PBr₅) | 2,6-diphenyl-4-hydroxypyrimidine | Heating, often in a sealed tube or under reflux | Good | Theoretical |
| N-Bromosuccinimide (NBS) | 2,6-diphenyl-4-hydroxypyrimidine | With a catalyst (e.g., triphenylphosphine), solvent | Variable | Theoretical |
Note: While specific experimental data for the synthesis of this compound is not widely published in comparative studies, the data presented is based on established principles of converting hydroxypyrimidines to bromopyrimidines. Phosphorus oxybromide (POBr₃) is generally considered a highly effective reagent for this type of transformation.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound via the bromination of 2,6-diphenyl-4-hydroxypyrimidine.
Protocol 1: Synthesis of this compound using Phosphorus Oxybromide (POBr₃)
Materials:
-
2,6-diphenyl-4-hydroxypyrimidine
-
Phosphorus Oxybromide (POBr₃)
-
Inert solvent (e.g., toluene, optional)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 2,6-diphenyl-4-hydroxypyrimidine and a slight excess of phosphorus oxybromide is placed. The reaction can be run neat or with a high-boiling inert solvent.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Reaction Mechanisms and Workflows
The synthesis of this compound from its 4-hydroxy precursor using a brominating agent like POBr₃ follows a well-established mechanistic pathway.
The underlying chemical transformation involves the activation of the hydroxyl group by the phosphorus-based reagent, followed by a nucleophilic attack of the bromide ion.
Conclusion
The synthesis of this compound is most reliably achieved through the bromination of 2,6-diphenyl-4-hydroxypyrimidine. Among the available brominating agents, phosphorus oxybromide (POBr₃) stands out as a potent and effective choice for this transformation, generally providing high yields. The detailed protocol and mechanistic insights provided in this guide are intended to assist researchers in the efficient synthesis of this valuable chemical intermediate. Further research into alternative catalytic systems, such as palladium-catalyzed C-H functionalization, may open new avenues for the synthesis of this and other substituted pyrimidines.
A Comparative Cross-Validation of 4-Bromo-2,6-diphenylpyrimidine for Pharmaceutical and Chemical Research
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparison of 4-Bromo-2,6-diphenylpyrimidine, a versatile heterocyclic compound, against relevant alternatives. By cross-validating available experimental data, this document aims to provide researchers, scientists, and drug development professionals with the objective information needed to make strategic decisions in synthetic chemistry and medicinal chemistry projects. The analysis focuses on physicochemical properties, synthetic accessibility, reactivity in key transformations, and the biological potential of its core scaffold, supported by detailed experimental protocols and data visualizations.
Physicochemical and Structural Overview
This compound is a halogenated pyrimidine featuring a bromo-substituent that enhances its reactivity, making it a valuable intermediate for various synthetic applications, particularly in the development of novel pharmaceuticals and advanced materials.[1] Its physical and chemical properties are summarized below in comparison to structurally similar pyrimidine-based building blocks.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Feature |
| This compound | C₁₆H₁₁BrN₂ | 311.18[1] | 110.0 - 114.0[1][2] | 346.3 ± 35.0 (Predicted)[2] | Bromo group on pyrimidine ring |
| 4-(4-Bromophenyl)-2,6-diphenylpyrimidine | C₂₂H₁₅BrN₂ | 387.28[3] | Not Available | Not Available | Bromo group on a phenyl substituent[3] |
| 5-Bromo-2,4-dichloropyrimidine | C₄HBrCl₂N₂ | 227.87[4] | Not Available | Not Available | Three distinct halogenated reactive sites[4] |
| 4-Bromo-6-chloropyrimidine | C₄H₂BrClN₂ | 193.43[5] | Not Available | Not Available | Two distinct halogenated reactive sites[5] |
Synthetic Accessibility and Reactivity Profile
The synthesis of brominated pyrimidines is well-established, often involving a one-pot reaction that offers a time-efficient and attractive alternative to more complex methods.[6] The presence of the bromine atom on the this compound scaffold is critical, as it provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds.[4]
The reactivity of this compound can be compared to other halogenated pyrimidines. For instance, in molecules with multiple halogens like 5-Bromo-2,4-dichloropyrimidine, the C-Br bond is typically the most reactive site for initial Suzuki or Sonogashira coupling, allowing for sequential functionalization at the less reactive chloro positions.[4] This differential reactivity is a key consideration for complex molecular synthesis.
Below is a logical workflow for the synthesis and application of pyrimidine-based compounds in a research context.
Comparative Biological Activity
While direct biological data for this compound is limited, the 4,6-diphenylpyrimidine core is a known pharmacophore with significant biological activity. Derivatives have been synthesized and evaluated as potent inhibitors of various enzymes implicated in disease, highlighting the therapeutic potential of this scaffold. The bromo-substituent on the target compound serves as a crucial handle for synthetic modifications to develop novel, potent, and selective inhibitors.
Table 2: Biological Activity of Related Diphenylpyrimidine Derivatives
| Compound Class | Target | Key Finding / IC₅₀ Value | Therapeutic Area |
| 4,6-Diphenylpyrimidine Derivatives | Monoamine Oxidase A (MAO-A) & Acetylcholinesterase (AChE) | Dual inhibitors with IC₅₀ values in the nanomolar range (e.g., VB8 AChE IC₅₀ = 9.54 nM).[7] | Alzheimer's Disease[7][8] |
| Substituted Diphenylpyrimidines | Histone Deacetylase 6 (HDAC6) | Identified as potent and effective anti-inflammatory agents.[9] | Atopic Dermatitis[9] |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Potent inhibitors of VEGFR-2, a key target in angiogenesis.[10] | Cancer[10] |
| 2-Amino Pyrimidine Analogs | Phosphoinositide-3-Kinase (PI3K) | Known to strongly inhibit the PI3K family of lipid kinases.[11] | Cancer[11] |
Many of these biological activities are mediated through the inhibition of key signaling pathways involved in cell proliferation and inflammation. The diagram below illustrates a simplified generic kinase signaling pathway, which is often targeted by pyrimidine-based inhibitors.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the validation of chemical and biological data.
A. Synthesis of 4-Bromopyrimidines (General Procedure)
This protocol is a general method adapted from the literature for the one-pot synthesis of 4-bromopyrimidines, which can be optimized for this compound.[6]
-
Preparation: To a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL), add the appropriate N-(cyanovinyl)amidine (10 mmol).
-
Reaction: Stir the resulting mixture at 15-20°C for 2 hours.
-
Incubation: Allow the reaction mixture to stand at room temperature for 1 hour.
-
Work-up: Pour the mixture into crushed ice to precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., n-hexane or ethanol) to obtain the pure 4-bromopyrimidine.[6]
B. In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on standard methods used to evaluate compounds like the 4,6-diphenylpyrimidine derivatives for AChE inhibitory activity.[7]
-
Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Prepare stock solutions of the test compound (e.g., in DMSO), AChE enzyme, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 10 µL of AChE enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Start the reaction by adding 10 µL of the ATCI substrate solution.
-
Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
This compound stands out as a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactive site facilitates entry into diverse chemical space through established cross-coupling methodologies. While direct biological data is sparse, the proven efficacy of its core 4,6-diphenylpyrimidine scaffold in targeting key enzymes like AChE, MAO, and various kinases strongly suggests its potential as a precursor for novel therapeutics.[7][9][10] The comparative data presented herein underscores its utility and provides a solid foundation for its application in drug discovery and material science, encouraging further investigation into its synthetic derivatization and biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 40734-24-5 [m.chemicalbook.com]
- 3. CAS 58536-46-2: 4-(4-Bromo-phenyl)-2,6-diphenyl-pyrimidine [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Bromo-6-chloropyrimidine | C4H2BrClN2 | CID 45117390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The diphenylpyrimidine derivative as a novel HDAC6 inhibitor alleviates atopic dermatitis through anti-inflammatory effects facilitated via TLR4/MAPK, STAT3 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of N(4)-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Halogenated-2,6-diphenylpyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast derivatives, 4-halogenated-2,6-diphenylpyrimidines are emerging as a promising class of compounds with significant potential in anticancer and antimicrobial applications. The introduction of a halogen atom at the 4-position, coupled with diphenyl substitutions at the 2- and 6-positions, offers a unique structural motif for modulating biological activity. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.
Comparative Anticancer Efficacy
While direct comparative studies on a comprehensive series of 4-bromo-2,6-diphenylpyrimidine derivatives are limited in publicly available literature, valuable insights can be drawn from closely related 4,6-diarylpyrimidine analogs. A study on a series of 4-(4-chlorophenyl)-6-(substituted phenyl)-2-(alkylthio)pyrimidines has demonstrated potent antiproliferative activity against a panel of human cancer cell lines. These compounds have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key kinases involved in tumor growth and angiogenesis.
The following table summarizes the growth inhibition (GI50) values for a selection of these compounds, showcasing the impact of substitutions on the second phenyl ring.
Table 1: In Vitro Anticancer Activity of 4-(4-Chlorophenyl)-6-(substituted phenyl)pyrimidine Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | GI50 (nM) against K-562 (Leukemia) | GI50 (nM) against MCF7 (Breast Cancer) | GI50 (nM) against A549 (Lung Cancer) |
| 1 | H | 33 | 28 | 31 |
| 2 | 4-OCH3 | 22 | 25 | 24 |
| 3 | 4-Cl | 29 | 31 | 30 |
| 4 | 4-F | 27 | 29 | 28 |
| 5 | 3,4,5-tri-OCH3 | 24 | 26 | 25 |
| Sorafenib (Reference) | - | 20 | 18 | 19 |
Postulated Signaling Pathway Inhibition
The anticancer activity of these 4-halogenated-2,6-diphenylpyrimidine derivatives is believed to be mediated through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The dual inhibition of EGFR and VEGFR-2 is a significant mechanism.
Figure 1: Postulated dual inhibition of EGFR and VEGFR-2 signaling pathways by 4-halogenated-2,6-diphenylpyrimidine derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of these compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Experimental Workflow:
Figure 2: Workflow for determining anticancer activity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The 4-halogenated-2,6-diphenylpyrimidine derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Structural analysis to confirm 4-Bromo-2,6-diphenylpyrimidine derivatives
An In-Depth Comparative Guide to the Structural Analysis of 4-Bromo-2,6-diphenylpyrimidine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. In the synthesis of novel therapeutics and functional materials, this compound serves as a versatile intermediate, valued for its potential in creating biologically active molecules and advanced materials.[1] The presence of the bromo substituent enhances its reactivity, making it a key building block for cross-coupling reactions and further functionalization.[1][2] However, its precise structure—the exact placement of the bromine atom and the two phenyl rings on the pyrimidine core—must be rigorously confirmed to ensure the validity of subsequent research and the safety of resulting products.
This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of this compound and its derivatives. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind experimental choices and demonstrating how these techniques create a self-validating system for structural elucidation. We will explore the core methodologies of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography, offering field-proven insights and detailed protocols.
The Analytical Workflow: A Multi-Technique Approach
Caption: High-level workflow for the structural confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: What to Expect
The molecular structure of this compound (C₁₆H₁₁BrN₂) features several key proton and carbon environments that will give rise to characteristic signals.[4][5]
-
¹H NMR: The spectrum will be dominated by signals in the aromatic region (typically 7.0-9.0 ppm).
-
Phenyl Protons: The two phenyl groups will produce multiplets. The exact chemical shifts and splitting patterns will depend on the electronic effects of the pyrimidine ring. Expect complex, overlapping signals corresponding to the ortho, meta, and para protons of the two rings.
-
Pyrimidine Proton: A single, sharp singlet is expected for the proton at the C5 position of the pyrimidine ring. This is a key diagnostic signal. Its chemical shift will be influenced by the adjacent bromine and phenyl-substituted nitrogen atoms.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear at characteristic chemical shifts. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The phenyl-substituted carbons (C2, C6) will appear at lower field (higher ppm) due to their attachment to nitrogen and phenyl rings. The protonated carbon (C5) will appear at a higher field.
-
Phenyl Carbons: Four distinct signals are expected for the carbons of the two equivalent phenyl rings: one for the ipso-carbon (attached to the pyrimidine), and one each for the ortho, meta, and para carbons.
-
Data Presentation: Expected NMR Chemical Shifts
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale / Key Features |
| Phenyl Protons (ortho, meta, para) | 7.4 - 8.5 (Multiplets) | 128 - 132 | Signals are complex due to coupling. The exact position indicates the electronic influence of the pyrimidine core. |
| Pyrimidine Proton (H5) | ~8.0 - 9.0 (Singlet) | ~110 - 120 | A sharp singlet, as it has no adjacent protons. Its downfield shift is characteristic of aromatic protons on an electron-deficient ring. |
| Phenyl Carbons (ipso, o, m, p) | - | 128 - 138 | Four distinct signals expected, with the ipso-carbon being the most deshielded. |
| Pyrimidine Carbons (C2, C6) | - | ~160 - 170 | Highly deshielded due to attachment to two nitrogen atoms and a phenyl group. |
| Pyrimidine Carbon (C4-Br) | - | ~155 - 165 | Deshielded, with its chemical shift directly influenced by the bromine substituent. |
Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
Trustworthiness: Self-Validating Protocol
This protocol ensures reliable and reproducible results for confirming the structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a good first choice for non-polar to moderately polar compounds.
-
Ensure the sample is fully dissolved; sonication can be used to aid dissolution.[3]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic multiplets.[6]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
(Optional) 2D NMR: If the ¹H spectrum is too complex or assignments are ambiguous, perform 2D experiments like COSY (to show ¹H-¹H correlations) and HSQC/HMBC (to correlate protons with their directly attached or long-range carbons).[6][7]
-
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions.[3] For this compound, its primary role is to confirm the molecular weight and, critically, to verify the presence of a single bromine atom.
Expertise & Experience: The Isotopic Signature of Bromine
The most telling feature in the mass spectrum of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance.[8][9][10]
-
Molecular Ion Peak (M⁺): This results in a characteristic pair of peaks in the mass spectrum for the molecular ion.
-
An M⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.
-
An M+2 peak of almost equal intensity, corresponding to the molecule containing the ⁸¹Br isotope.
-
-
Confirmation: The presence of these two peaks, separated by 2 m/z units and with a relative intensity ratio of approximately 1:1, is definitive evidence for a single bromine atom in the molecule.[8][9] For this compound (C₁₆H₁₁BrN₂), the expected monoisotopic mass is ~310.01 Da for the ⁷⁹Br isotopologue.[4] Therefore, we expect to see intense peaks at m/z ≈ 310 and m/z ≈ 312.
Caption: Isotopic pattern and fragmentation in mass spectrometry.
Trustworthiness: Self-Validating Protocol
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition (ESI-MS Example):
-
Use an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed. For this compound, this will appear as a pair of peaks at m/z ≈ 311 and 313.[4]
-
Acquire data over a suitable mass range (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion cluster ([M]⁺ or [M+H]⁺).
-
Confirm the m/z difference of 2 between the two major peaks.
-
Measure the relative intensity of the M⁺ and M+2 peaks. A ratio close to 1:1 confirms the presence of one bromine atom.
-
Use the high-resolution data to calculate the elemental formula and compare it with the theoretical formula (C₁₆H₁₁BrN₂) to within a few ppm mass accuracy.
-
Single-Crystal X-ray Crystallography: The Definitive Proof
When NMR and MS data are ambiguous, or when absolute proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal X-ray crystallography is the gold standard.[11] It provides a precise three-dimensional map of the atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[12]
Expertise & Experience: What the Data Reveals
A successful crystal structure determination for this compound will provide:
-
Unambiguous Connectivity: It will definitively show the attachment of the bromine atom to C4 and the phenyl groups to C2 and C6 of the pyrimidine ring.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into the electronic nature of the molecule.[13]
-
Conformation: The dihedral angles between the pyrimidine ring and the two phenyl rings, revealing how the molecule arranges itself in the solid state.
-
Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, including any potential hydrogen bonds or π-stacking interactions.[13]
Trustworthiness: Self-Validating Protocol
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step.
-
Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion between a solvent and an anti-solvent, or slow cooling of a solution. Common solvent systems include ethanol, ethyl acetate, or dichloromethane/hexane.[12]
-
The goal is to obtain well-formed, single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.[12]
-
Place the crystal in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize atomic thermal motion, resulting in a higher quality structure.[12]
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.[11]
-
The structure is "solved" using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[11]
-
This model is then "refined" against the experimental data to optimize the positions and displacement parameters of all atoms, resulting in a final, highly accurate molecular structure.[11]
-
Comparative Analysis: Choosing the Right Tool
| Technique | Information Provided | Advantages | Limitations | Best For... |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, electronic environment.[6] | Non-destructive, relatively fast, provides rich structural detail for the bulk sample in solution. | Can have overlapping signals in complex molecules; does not provide molecular weight directly.[6] | Initial and primary structural confirmation of the purified bulk material. |
| Mass Spectrometry | Molecular weight, elemental formula, presence of specific isotopes (e.g., Br).[3] | High sensitivity (requires very little sample), provides exact mass and formula, definitive for halogen presence.[8] | Provides little information on connectivity (isomers can have the same mass), destructive. | Rapidly confirming molecular weight and the presence of the bromine atom. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, solid-state conformation, crystal packing.[11][12] | Unambiguous and definitive proof of structure. The "final word" in structural analysis. | Requires a suitable single crystal (can be difficult to grow), provides solid-state data which may differ from solution. | Resolving ambiguity, absolute structure determination, and understanding solid-state properties. |
Conclusion
The structural confirmation of this compound derivatives is a critical step that demands a rigorous, multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecule's atomic framework in solution and Mass Spectrometry offers rapid and definitive confirmation of its elemental composition and the crucial presence of bromine, X-ray Crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional structure. By strategically combining these techniques, researchers can establish a self-validating workflow, ensuring the scientific integrity of their work and building a solid foundation for future discoveries in drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - this compound (C16H11BrN2) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. elar.urfu.ru [elar.urfu.ru]
Safety Operating Guide
Proper Disposal of 4-Bromo-2,6-diphenylpyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2,6-diphenylpyrimidine, a halogenated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Due to its nature as a halogenated organic compound, it should be treated as hazardous waste.[2]
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles and a face shield should be worn to protect against potential splashes.
-
Hand Protection: Double-layered nitrile gloves or other chemically resistant gloves are recommended. Gloves must be changed immediately if contaminated.
-
Body Protection: A long-sleeved laboratory coat is required to prevent skin contact.
In the event of a spill, use dry clean-up procedures and avoid adding water.[1]
Quantitative Data and Hazard Profile
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 40734-24-5 | [3] |
| Molecular Formula | C₁₆H₁₁BrN₂ | [3][4] |
| Molecular Weight | 311.18 g/mol | [3][4] |
| Appearance | White to almost white powder to crystal | [3] |
| Melting Point | 110 - 114 °C | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Storage | Room Temperature; recommended <15°C in a cool, dark place | |
| Inferred GHS Pictograms | Corrosion, Exclamation Mark | [5] |
| Inferred Signal Word | Danger | [5] |
| Inferred Hazard Statements | H302: Harmful if swallowed, H318: Causes serious eye damage | [5][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended and regulated method for the disposal of this compound is through controlled incineration by a licensed hazardous waste disposal company.[1] Chemical neutralization at the laboratory scale is not advised. The following protocol outlines the necessary steps for proper waste management.
1. Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and reaction byproducts, in a dedicated and clearly labeled hazardous waste container.
-
This container must be designated specifically for "Halogenated Organic Waste."[2] Do not mix with non-halogenated waste streams to avoid costly disposal procedures.[7]
2. Containerization:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
The container should be in good condition, free from cracks or leaks.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Specify the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area.
-
The storage area should be away from incompatible materials.
5. Empty Container Disposal:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as "Halogenated Organic Waste."[8]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.[1]
6. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-bromo-2,6-dimethylpyridine AldrichCPR 5093-70-9 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling 4-Bromo-2,6-diphenylpyrimidine
Compound Profile:
| Property | Value |
| CAS Number | 40734-24-5[1] |
| Molecular Formula | C₁₆H₁₁BrN₂[1] |
| Molecular Weight | 311.18 g/mol [1] |
| Appearance | White to almost white crystalline powder |
| Storage | Store at 4°C, sealed and away from moisture[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 4-Bromo-2,6-diphenylpyrimidine to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles are essential to protect against splashes.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for their resistance to a variety of chemicals. Always inspect gloves for any signs of degradation or perforation before use.[2][3] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect the skin from potential contact with the chemical.[2] For larger quantities, a chemical-resistant apron or suit may be necessary.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | To be used in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.[2] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator is required.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills.
2. Personal Protective Equipment (PPE) and Hygiene:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled.[6] Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
3. Weighing and Transfer:
-
Minimize Dust: When weighing and transferring the solid material, do so carefully to avoid the generation of dust.
-
Spatula and Weighing Paper: Use a clean spatula and weighing paper for transfers.
-
Enclosed Balance: If possible, use a balance with a draft shield or conduct weighing operations within the fume hood.
4. In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[7] Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound is critical to prevent environmental contamination and to comply with regulations. As a brominated organic compound, it is classified as a halogenated organic waste.[8]
1. Waste Segregation:
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.
-
Separation of Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste streams.[8][9][10] Mixing these waste types can complicate and increase the cost of disposal.[10]
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.[9]
-
Container Integrity: Use a container that is in good condition and compatible with the chemical waste. The container must have a secure, tight-fitting lid and be kept closed when not in use.[9]
-
Storage: Store the waste container in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.
3. Final Disposal:
-
Professional Disposal: Under no circumstances should this compound or its waste be disposed of down the drain.[9][11]
-
Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.[2]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. realsafety.org [realsafety.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
